Chemical properties of 1-Isobutylpiperidin-4-amine hydrochloride
[1][2][3] Executive Summary 1-Isobutylpiperidin-4-amine hydrochloride (CAS: 1177306-12-5 / 1195901-49-5 for 2HCl) is a bifunctional heterocyclic building block critical to the synthesis of G-protein coupled receptor (GPC...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary
1-Isobutylpiperidin-4-amine hydrochloride (CAS: 1177306-12-5 / 1195901-49-5 for 2HCl) is a bifunctional heterocyclic building block critical to the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and neuroactive agents. Characterized by a piperidine core substituted at the N1 position with a steric isobutyl group and at the C4 position with a primary amine, this compound serves as a versatile scaffold linker.
Its utility lies in the distinct reactivity profiles of its two nitrogen centers: the N1-isobutyl group provides lipophilic bulk and receptor-pocket filling properties, while the C4-primary amine acts as a high-fidelity nucleophile for amide couplings, reductive aminations, and sulfonamide formation. This guide details the physicochemical properties, synthetic routes, and handling protocols required for the precise application of this reagent in drug development.
Chemical Identity & Structural Analysis[3][4][5][6]
The compound exists primarily as a hydrochloride salt (mono- or dihydrochloride) to ensure stability against oxidation and to improve aqueous solubility for biological assays.
The piperidine ring typically adopts a chair conformation.[4] The bulky isobutyl group at N1 prefers an equatorial orientation to minimize 1,3-diaxial interactions. The C4-amino group is the primary site of derivatization.
N1 (Tertiary Amine): Alkylated with an isobutyl group. It is chemically stable under standard coupling conditions but contributes significantly to the molecule's basicity (pKa ~10.0–10.5) and lipophilicity.
C4-NH₂ (Primary Amine): Highly nucleophilic and unhindered. This is the "warhead" for synthetic elaboration.
Physicochemical Properties[12]
Understanding the acid-base profile is critical for extraction and purification strategies.
Parameter
Value (Approximate/Predicted)
Significance
pKa (N1 - Tertiary)
~10.1
Protonated at physiological pH; drives solubility.
pKa (N4 - Primary)
~10.6
Highly basic; requires non-acidic conditions for nucleophilic attack.
LogP (Free Base)
~1.5 - 1.8
Moderate lipophilicity suitable for CNS penetration.
The following diagram illustrates the core reactivity logic. The molecule is designed to be derivatized at the C4 position while the N1 position serves as a stable anchor.
Caption: Functional reactivity map distinguishing the stable N1 anchor from the reactive C4 primary amine.
Experimental Protocols
Synthesis of 1-Isobutylpiperidin-4-amine (Reductive Amination Route)
This protocol describes the preparation of the free base, followed by salt formation. This route is preferred over direct alkylation of 4-aminopiperidine to avoid poly-alkylation at the primary amine.
Reaction Scheme:
Boc-Protection: 4-Aminopiperidine → 4-(Boc-amino)piperidine (if not commercially available).
Imine Formation: In a round-bottom flask, dissolve 4-(Boc-amino)piperidine (10 mmol) in DCE (50 mL). Add isobutyraldehyde (12 mmol) and acetic acid (12 mmol). Stir at room temperature for 30 minutes under nitrogen.
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
Deprotection: Dissolve the crude N-isobutyl-4-(Boc-amino)piperidine in minimal DCM. Add 4M HCl in dioxane (10 eq) at 0°C. Stir for 2-4 hours until LCMS confirms Boc removal.
Isolation: The product often precipitates as the dihydrochloride salt. Filter the solid, wash with diethyl ether, and dry under vacuum.
Alternative (Free Base): Basify the reaction mixture with 1N NaOH, extract with DCM/Isopropanol (3:1), dry, and concentrate.
Quality Control (Analytical Specifications)
¹H NMR (D₂O/DMSO-d₆): Look for the isobutyl doublet (~0.9 ppm), the methylene doublet of the isobutyl group (~2.1-2.8 ppm), and the C4-methine proton (~3.0 ppm).
Mass Spectrometry: ESI+ m/z = 157.2 [M+H]⁺ (Free base).
Applications in Drug Discovery[10][12]
1-Isobutylpiperidin-4-amine is a pharmacophore element in several therapeutic classes:
Opioid Modulators: The 4-aminopiperidine scaffold is structural to fentanyl analogues, though the N1-isobutyl group shifts selectivity profiles.
Chemokine Receptor Antagonists: Used in the synthesis of CCR5 and CCR2 antagonists where the basic nitrogen interacts with aspartic acid residues in the receptor binding pocket.
Kinase Inhibitors: Serves as a solvent-exposed solubilizing group attached to the core kinase scaffold (e.g., pyrimidine or quinazoline cores).
Synthetic Workflow Diagram:
Caption: Standard synthetic route via reductive alkylation and deprotection.
Safety & Handling
Hazards: As a hydrochloride salt of a primary amine, it is an Irritant (Skin/Eye/Respiratory) . The free base is corrosive.
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
Compatibility: Incompatible with strong oxidizing agents. Avoid acid chlorides without proper base scavenging (e.g., DIPEA) to prevent double acylation if the salt is not neutralized first.
References
ChemicalBook. (2022). 1-Isobutylpiperidin-4-amine hydrochloride Product Properties and CAS 1177306-12-5. Retrieved from
PubChem. (2025).[5] Compound Summary: 1-(2-methylpropyl)piperidin-4-amine.[3] National Library of Medicine. Retrieved from
BenchChem. (2025). Technical Guide to the Synthesis of Piperidin-4-amine Derivatives. Retrieved from
Organic Syntheses. (2010). Preparation of secondary amines via reductive amination. Org. Synth. Coll. Vol. 10. Retrieved from
Sigma-Aldrich. (2025). Piperidine Building Blocks for Medicinal Chemistry. Retrieved from
1-Isobutylpiperidin-4-amine Hydrochloride: Physicochemical Profiling and Applications in Medicinal Chemistry
Executive Summary In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 1-Isobutylpiperidin-4-amine hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 1-Isobutylpiperidin-4-amine hydrochloride is a highly versatile, bifunctional aliphatic heterocycle that has gained significant traction in the synthesis of targeted therapeutics. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, synthetic reactivity, and its critical role in contemporary medicinal chemistry—specifically in the development of Wnt pathway inhibitors and anti-malarial agents.
Physicochemical Data and Structural Rationale
The utility of 1-isobutylpiperidin-4-amine hydrochloride stems from its dual-amine architecture. It features a highly nucleophilic primary amine at the 4-position of the piperidine ring and a sterically hindered, basic tertiary amine at the 1-position.
Quantitative Data Summary
Property
Value
Rationale / Implication
CAS Number
1177306-12-5 [1]
Unique identifier for the hydrochloride salt form.
Molecular Weight
192.73 g/mol [1]
Calculated as free base (156.27 g/mol ) + HCl (36.46 g/mol ).
Molecular Formula
C₉H₂₁ClN₂
Represents the protonated salt state (C₉H₂₀N₂ · HCl).
Appearance
White to off-white solid
The HCl salt ensures a crystalline, easy-to-weigh solid.
Reactivity Profile
Nucleophilic (Primary Amine)
The 4-amino group is unhindered, ideal for acylation.
Lipophilicity (LogP)
Modulated by Isobutyl
The isobutyl group increases the lipophilicity of the piperidine core, enhancing membrane permeability in target drugs.
Causality in Salt Selection:
Free base aliphatic primary amines are notoriously prone to atmospheric oxidation and rapid degradation, often presenting as difficult-to-handle hygroscopic oils. By utilizing the hydrochloride salt (CAS: 1177306-12-5), researchers ensure long-term shelf stability, prevent premature oxidation of the primary amine, and maintain precise stoichiometric control during parallel high-throughput synthesis [1].
Mechanistic Applications in Drug Discovery
The structural features of 1-isobutylpiperidin-4-amine make it an ideal pharmacophore appendage. The isobutyl group provides specific steric bulk that can perfectly occupy hydrophobic pockets in target receptors, while the basic piperidine nitrogen can participate in critical hydrogen-bond interactions or salt bridges with acidic residues in the target protein.
A. Wnt Pathway Inhibition (Oncology)
The Wnt/β-catenin signaling pathway is a fundamental cascade regulating cell proliferation and stem cell maintenance. Pathological hyperactivation of this pathway is a primary driver in over 85% of sporadic colorectal cancers and is implicated in various other malignancies [2].
Recent patent literature (e.g., WO2019165192A1) highlights the use of 1-isobutylpiperidin-4-amine in the synthesis of novel indazole-based Wnt inhibitors [2]. In these architectures, the 1-isobutylpiperidin-4-amine moiety is coupled to the indazole core to optimize the compound's binding affinity and pharmacokinetic profile, effectively blocking the downstream stabilization of β-catenin and halting oncogenic transcription.
Wnt signaling pathway modulation by indazole-derived inhibitors.
B. Anti-Malarial Triazine Compounds
Beyond oncology, the compound is utilized in infectious disease research. According to patent AU2014244257A1, 1-isobutylpiperidin-4-amine is a critical building block in the synthesis of substituted triazine compounds[3]. These compounds exhibit potent chemoprophylactic and therapeutic activity against Plasmodium species, the parasites responsible for malaria. The basicity of the piperidine nitrogen is often crucial for accumulation in the acidic digestive vacuole of the Plasmodium parasite.
Experimental Methodology: Standard Amide Coupling
To integrate 1-isobutylpiperidin-4-amine hydrochloride into a drug scaffold, a standard amide coupling is typically employed. Because the building block is supplied as a hydrochloride salt, an exogenous base is required to liberate the nucleophilic free amine in situ.
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration)
Step-by-Step Workflow:
Pre-activation: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add HATU (1.5 eq) and stir for 10 minutes at room temperature.
Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. Pre-activation prevents side reactions between the coupling agent and the amine.
Free-Basing the Amine: In a separate vial, suspend 1-isobutylpiperidin-4-amine hydrochloride (1.2 eq) in DMF and add DIPEA (3.0 eq).
Causality: DIPEA is a non-nucleophilic base. It neutralizes the HCl salt, liberating the primary amine for nucleophilic attack. 3.0 equivalents are used to ensure complete neutralization of the HCl salt (1 eq) and to maintain a basic environment for the coupling reaction (2 eq).
Nucleophilic Acylation: Add the free-based amine solution dropwise to the pre-activated acid mixture. Stir at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.
Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x).
Causality: The basic aqueous wash removes residual HATU byproducts (HOAt), unreacted carboxylic acid, and the DIPEA hydrochloride salts, leaving the highly lipophilic target amide in the organic layer.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically using a Dichloromethane/Methanol gradient due to the basic tertiary amine).
Standard amide coupling workflow utilizing 1-isobutylpiperidin-4-amine hydrochloride.
Conclusion
1-Isobutylpiperidin-4-amine hydrochloride (CAS: 1177306-12-5; MW: 192.73 g/mol ) is a structurally optimized building block that bridges the gap between synthetic tractability and biological efficacy. By providing a stable, highly reactive primary amine coupled with a lipophilicity-modulating isobutyl group, it continues to be a cornerstone reagent in the synthesis of advanced therapeutics, from oncology to infectious diseases.
References
Samumed, LLC. "WO2019165192A1 - Indazole Inhibitors of the Wnt Signal Pathway and Therapeutic Uses Thereof".
Rutgers, The State University of New Jersey. "AU2014244257A1 - Triazine compounds and compositions thereof and methods for treating malaria and chemoprophylaxis".
Foundational
Rational Design and Medicinal Chemistry Applications of 1-Isobutylpiperidin-4-amine Hydrochloride
Executive Summary In modern medicinal chemistry, the selection of appropriate building blocks is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 1-Isobutylpiperidin-4...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the selection of appropriate building blocks is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 1-Isobutylpiperidin-4-amine hydrochloride (CAS: 1177306-12-5; Free base CAS: 42450-36-2) has emerged as a highly versatile, sterically hindered diamine scaffold[1]. Featuring a highly nucleophilic primary amine at the C4 position and a lipophilic, sterically shielded tertiary amine at the N1 position, this compound is strategically employed to enhance target binding affinity, improve membrane permeability, and mitigate metabolic liabilities in complex drug scaffolds.
This technical guide explores the physicochemical rationale behind utilizing 1-isobutylpiperidin-4-amine and details its validated applications in two distinct therapeutic areas: the development of novel antimalarial triazines and the synthesis of Wnt-pathway modulators for oncology and inflammatory diseases.
Physicochemical Rationale in Drug Design
The incorporation of the 1-isobutylpiperidine moiety into a drug candidate is rarely arbitrary. As an Application Scientist, the decision to utilize this specific hydrochloride salt is driven by three core physicochemical principles:
Lipophilic Efficiency (LipE) and Membrane Permeation: The isobutyl group significantly increases the LogP of the parent molecule compared to standard N-methyl or unsubstituted piperidines. This enhanced lipophilicity is crucial for crossing complex lipid bilayers, such as the blood-brain barrier (BBB) or the multi-membrane structures of intraerythrocytic Plasmodium parasites.
Steric Shielding and Metabolic Stability: The branched nature of the isobutyl group provides steric hindrance around the basic N1 nitrogen. This shielding reduces the rate of rapid N-dealkylation by hepatic Cytochrome P450 (CYP) enzymes, thereby extending the compound's half-life.
Basic pKa Modulation: The piperidine nitrogen remains protonated at physiological pH, which can improve aqueous solubility and facilitate favorable electrostatic interactions with acidic residues (e.g., Asp or Glu) within kinase hinge regions or pathogenic target proteins.
Application I: Antimalarial Triazine Scaffolds
The emergence of multi-drug resistant Plasmodium falciparum necessitates novel chemotypes. Researchers at the U.S. Army Medical Research Command have successfully utilized 1-isobutylpiperidin-4-amine as a critical nucleophile in the synthesis of highly potent 1,3,5-triazine antimalarials[2].
Mechanism of Action
By appending the 1-isobutylpiperidine moiety to a trichloromethyl-triazine core, the resulting compounds exhibit profound anti-infective properties. The piperidine ring acts as a basic pharmacophore that accumulates in the acidic digestive vacuole of the Plasmodium parasite, while the isobutyl group ensures sufficient lipophilicity to penetrate the infected erythrocyte.
Synthetic Workflow
SNAr synthetic workflow for triazine-based antimalarial compounds.
To achieve high yields when coupling 1-isobutylpiperidin-4-amine hydrochloride to a halogenated heterocycle, the following optimized Nucleophilic Aromatic Substitution (SNAr) protocol is employed:
Step 1: Free-Basing and Deprotonation. Suspend 1-isobutylpiperidin-4-amine hydrochloride (1.2 eq) in anhydrous THF under an N₂ atmosphere. Cool the reaction vessel to 0°C. Causality: Anhydrous conditions are mandatory because the subsequent addition of Sodium Hydride (NaH) reacts violently with moisture.
Step 2: Activation. Carefully add NaH (60 wt % in mineral oil, 3.0 eq). Causality: The excess NaH serves a dual purpose: it first neutralizes the hydrochloride salt to liberate the free amine, and subsequently deprotonates the primary amine to form a highly reactive amide anion. The 0°C environment controls the exothermic hydrogen gas evolution.
Step 3: Electrophile Addition. After 5 minutes of stirring at 0°C, add the trichloromethyl-triazine electrophile (1.0 eq) dropwise. Causality: The highly electron-deficient nature of the triazine ring makes it highly susceptible to SNAr. Keeping the reaction cold prevents poly-substitution and degradation of the trichloromethyl group.
Step 4: Maturation and Quenching. Warm the mixture to 23°C and stir for 30 minutes. Quench slowly with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild, buffered proton source to safely neutralize unreacted NaH without creating a highly basic aqueous layer that could hydrolyze the newly formed product. Extract with CH₂Cl₂ and purify via silica gel chromatography.
Application II: Wnt Pathway Modulation in Oncology & Inflammation
Beyond infectious diseases, 1-isobutylpiperidin-4-amine is a vital building block in the synthesis of indazole-3-carboxamide derivatives. These compounds, pioneered by organizations like Samumed (Biosplice Therapeutics), are potent inhibitors of the Wnt signaling pathway, utilized for treating psoriasis, osteoarthritis, and various cancers[3].
Mechanism of Action
Misregulation of Wnt signaling leads to the pathological stabilization of β-catenin, driving abnormal cellular proliferation. Indazole-3-carboxamides synthesized with the 1-isobutylpiperidine moiety act as potent kinase inhibitors (frequently targeting DYRK1A). The isobutylpiperidine tail is specifically designed to project out of the kinase hinge region, interacting with the solvent-exposed channel to improve target residence time and kinase selectivity.
Wnt/β-Catenin pathway modulation by indazole-3-carboxamide derivatives.
Quantitative Data Summary
The structural integration of 1-isobutylpiperidin-4-amine yields measurable improvements in pharmacological profiles across different therapeutic scaffolds.
Sub-micromolar IC₅₀ against chloroquine-resistant strains.
Indazole-3-carboxamides
DYRK1A / Wnt Pathway (Cancer, Psoriasis)
Fits hydrophobic kinase pockets; improves cellular penetrance and solubility.
Downregulation of β-catenin; potent inhibition of cellular proliferation.
Conclusion
1-Isobutylpiperidin-4-amine hydrochloride is far more than a simple structural linker; it is a highly engineered pharmacophore building block. Whether utilized in SNAr reactions to build antimalarial triazines or in amide couplings to synthesize Wnt-pathway kinase inhibitors, its unique combination of basicity, steric shielding, and lipophilicity allows medicinal chemists to systematically overcome ADME bottlenecks and hit-to-lead optimization hurdles.
References
Title: Triazine compounds and compositions thereof and methods for treating malaria and chemoprophylaxis (WO2014159993A1)
Title: 5-Heteroaryl Substituted Indazole-3-Carboxamides and Preparation and Use Thereof (WO2019165192A1)
Source: WIPO Patentscope / Samumed, LLC
URL: [Link]
Exploratory
Solubility Profile of 1-Isobutylpiperidin-4-amine Hydrochloride in Organic Solvents: A Technical Guide
Introduction In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility profile of 1-Isobutylpiperidin-4-amine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As researchers, scientists, and drug development professionals, a comprehensive grasp of this compound's behavior in various organic solvents is essential for optimizing reaction conditions, purification strategies, and the development of robust formulations.
This guide moves beyond a simple recitation of data. It is designed to provide a foundational understanding of the principles governing solubility and to equip the reader with detailed, field-proven methodologies for determining the solubility of 1-Isobutylpiperidin-4-amine hydrochloride in a range of organic solvents. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a compound is a complex interplay of intermolecular forces between the solute (1-Isobutylpiperidin-4-amine hydrochloride) and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle.[1] 1-Isobutylpiperidin-4-amine hydrochloride is an amine salt, making it a polar and ionic compound.[2][3] Its solubility in organic solvents is dictated by several key factors:
Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, are generally more effective at dissolving polar and ionic compounds.[1][2] The partially positive and negative ends of the solvent molecules can interact with the charged sites of the amine hydrochloride, facilitating its dissolution.
Hydrogen Bonding: The presence of a protonated amine group and a chloride counter-ion in 1-Isobutylpiperidin-4-amine hydrochloride allows for strong hydrogen bonding interactions with protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone).[2][4]
Alkyl Chain Influence: The isobutyl group attached to the piperidine nitrogen introduces a non-polar, hydrophobic character to the molecule. While the amine hydrochloride group dominates the polarity, this alkyl chain can influence solubility in less polar solvents and may decrease solubility in highly polar solvents compared to smaller amine salts.[2][5][6]
Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature.[7][8] However, this is an experimentally determined parameter and should be investigated for each solvent system.
Experimental Determination of Solubility: A Step-by-Step Guide
The most widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[1][9][10] This technique involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.
The following protocol outlines the steps for determining the solubility of 1-Isobutylpiperidin-4-amine hydrochloride.
Diagrammatic Representation of the Isothermal Shake-Flask Solubility Determination Workflow
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Detailed Protocol:
Preparation of Saturated Solutions:
Add an excess amount of 1-Isobutylpiperidin-4-amine hydrochloride to a series of glass vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).[11]
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[1][9] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau, thereby verifying equilibrium.
Phase Separation:
Once equilibrium is established, remove the vials from the shaker.
Allow the vials to stand undisturbed to let the excess solid settle.
To ensure complete removal of undissolved solids, centrifuge the vials.[1]
Carefully withdraw the supernatant (the clear, saturated solution) using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[1][12] This step is critical to prevent any undissolved particles from interfering with the subsequent analysis.
Quantification of Solute:
The concentration of 1-Isobutylpiperidin-4-amine hydrochloride in the clear filtrate is determined using a validated analytical method.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and widely used method for solubility determination.[1][12]
Method Development: Develop a suitable HPLC method, which may involve reverse-phase chromatography with UV detection. The mobile phase composition and gradient will need to be optimized to achieve good peak shape and resolution for 1-Isobutylpiperidin-4-amine hydrochloride.
Calibration Curve: Prepare a series of standard solutions of 1-Isobutylpiperidin-4-amine hydrochloride of known concentrations.[12] Inject these standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
Sample Analysis: Dilute the filtered saturated solutions with the mobile phase to fall within the linear range of the calibration curve. Inject the diluted samples and determine their concentrations from the calibration curve.
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
UV-Vis Spectroscopy: For compounds with a suitable chromophore, UV-Vis spectroscopy can be a simpler and faster method for quantification.[13][14][15]
Wavelength of Maximum Absorbance (λmax): Determine the λmax of 1-Isobutylpiperidin-4-amine hydrochloride in each solvent.
Calibration Curve: Prepare standard solutions of known concentrations in the respective solvents and measure their absorbance at the λmax to create a Beer-Lambert law calibration curve.[16]
Sample Analysis: Dilute the filtered saturated solutions and measure their absorbance.
Calculation: Determine the concentration from the calibration curve and account for any dilutions.
Diagrammatic Representation of the HPLC Quantification Workflow
1-Isobutylpiperidin-4-amine Hydrochloride: Technical Guide for Pharmaceutical Development
The following technical guide details the properties, synthesis, and pharmaceutical applications of 1-Isobutylpiperidin-4-amine hydrochloride , a critical intermediate in the synthesis of GPCR ligands and kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and pharmaceutical applications of 1-Isobutylpiperidin-4-amine hydrochloride , a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors.
Chemical Identity & Pharmacophore Analysis
1-Isobutylpiperidin-4-amine hydrochloride acts as a "privileged scaffold" in medicinal chemistry. It is primarily utilized to introduce a basic, lipophilic moiety into drug candidates, enhancing interaction with hydrophobic pockets in targets such as Serotonin (5-HT) receptors, Dopamine receptors, and various kinases.
Highly soluble in water, methanol, DMSO; sparingly soluble in DCM.[1][2][3]
Structural Significance
The molecule features two distinct functional vectors:[4]
Primary Amine (C4 Position): A nucleophilic handle for amide coupling, reductive amination, or SNAr displacement to attach the scaffold to a heteroaromatic core.
Isobutyl Group (N1 Position): A branched alkyl chain that provides steric bulk and lipophilicity (increasing cLogP), often critical for penetrating the blood-brain barrier (BBB) or filling hydrophobic sub-pockets in enzymes (e.g., NMT) and receptors (e.g., 5-HT
).
Synthetic Pathways[1][6]
The synthesis of 1-Isobutylpiperidin-4-amine is typically approached via two primary routes. The choice depends on scale and available starting materials.
Route A: Reductive Amination (Preferred for High Purity)
This route avoids over-alkylation by-products common in direct alkylation.
Addition: Add Isobutyraldehyde (3.96 g, 55 mmol) and Acetic Acid (3.0 g, 50 mmol). Stir at room temperature for 30 minutes to form the iminium intermediate.
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (15.9 g, 75 mmol) portion-wise over 20 minutes.
Reaction: Allow to warm to room temperature and stir for 12–16 hours under Nitrogen.
Work-up: Quench with saturated aqueous NaHCO
. Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over NaSO, and concentrate to yield the intermediate tert-butyl (1-isobutylpiperidin-4-yl)carbamate.
Step 2: Deprotection & Salt Formation
Dissolution: Dissolve the crude intermediate in 1,4-Dioxane (50 mL).
Acidification: Add 4M HCl in Dioxane (50 mL, 4 equiv) dropwise at 0°C.
Precipitation: Stir at room temperature for 4 hours. A white precipitate should form.
Isolation: Dilute with Diethyl Ether (100 mL) to maximize precipitation. Filter the solid under inert atmosphere (hygroscopic).
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Expected Yield: 85–92% (over two steps).
Quality Control & Characterization
To ensure the material is suitable for downstream API synthesis, the following Critical Quality Attributes (CQAs) must be met.
Test
Specification
Method
Appearance
White to off-white crystalline powder
Visual
Identification
Conforms to structure
H NMR (DMSO-d)
Purity
98.0%
HPLC (C18, ACN/Water + 0.1% TFA)
Water Content
2.0% (Very Hygroscopic)
Karl Fischer (KF)
Residual Solvents
Meets ICH Q3C limits
GC-HS
Impurity Profile Logic
Impurity A (Over-alkylation): Quaternary ammonium salt (if Route B is used). Detectable by HPLC.
Impurity B (Unreacted SM): Piperidin-4-amine (if deprotection is incomplete or stoichiometry is off).
Impurity C (Aldol Condensation): Self-reaction of isobutyraldehyde (if Route A is used with excess aldehyde/heat).
Pharmaceutical Applications
This intermediate is a key building block for several therapeutic classes.
A. Anti-Infectives (Malaria & Leishmania)
The 1-isobutylpiperidin-4-amine moiety acts as a lysosomotropic agent. In the synthesis of Triazine derivatives for malaria treatment, this amine is coupled to a triazine core to improve accumulation in the parasite's acidic food vacuole. Similarly, it is used in N-myristoyltransferase (NMT) inhibitors for Leishmania, where the isobutyl group occupies a hydrophobic pocket near the C-terminus of the enzyme.
B. GPCR Modulators (5-HT & Dopamine)
The scaffold is structurally homologous to the side chains of Pimavanserin (5-HT
inverse agonist) and E-55888 (5-HT agonist).
Mechanism: The basic nitrogen (pKa ~9.5) interacts with the conserved Aspartate residue in the GPCR transmembrane domain (TM3), while the isobutyl group provides subtype selectivity via steric fit.
Drug Discovery Logic Flow
Caption: The scaffold bridges chemical properties (basicity/lipophilicity) to biological function across diverse therapeutic areas.
Handling & Safety (SDS Summary)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is hygroscopic ; exposure to moisture will lead to deliquescence, making accurate weighing difficult.
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.
References
ChemicalBook. (2022). 1-Isobutylpiperidin-4-amine dihydrochloride Product Properties & Safety. Retrieved from
World Intellectual Property Organization. (2014).[5] WO2014159993 - Triazine compounds and compositions thereof and methods for treating malaria. Retrieved from
Journal of Medicinal Chemistry. (2017). Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase. (Context: Use of isobutyl-piperidine moiety for hydrophobic interaction). Retrieved from
BLD Pharm. (2024). 1-Isobutylpiperidin-4-amine Hydrochloride Product Sheet. Retrieved from
BenchChem. (2025). Synthetic strategies for N-substituted piperidin-4-amines. Retrieved from
Structural Elucidation and Solid-State Characterization of 1-Isobutylpiperidin-4-amine Hydrochloride
A Technical Guide for Drug Development Scientists Molecular Architecture & Pharmacophore Utility[1] 1-Isobutylpiperidin-4-amine hydrochloride represents a critical bifunctional scaffold in medicinal chemistry.[1] It serv...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Development Scientists
Molecular Architecture & Pharmacophore Utility[1]
1-Isobutylpiperidin-4-amine hydrochloride represents a critical bifunctional scaffold in medicinal chemistry.[1] It serves as a versatile building block for synthesizing G-Protein Coupled Receptor (GPCR) ligands, particularly in the histamine (H3/H4) and chemokine receptor families.
The molecule features a piperidine core substituted at the N-1 position with a lipophilic isobutyl group, while the C-4 position hosts a primary amine.[1] This dual-nitrogen architecture presents specific analytical challenges regarding protonation states (salt stoichiometry) and regio-chemical differentiation during spectroscopic analysis.[1]
Understanding the synthetic origin is a prerequisite for accurate structural analysis. The commercial synthesis typically follows a Reductive Amination pathway, which dictates the impurity profile researchers must screen for.
Synthetic Pathway
The most robust route involves the reductive alkylation of 4-(Boc-amino)piperidine with isobutyraldehyde , followed by acidolytic deprotection.[1]
Critical Impurity Markers
Over-Alkylation (Bis-isobutyl): Rare due to steric hindrance at the tertiary N, but possible if the starting material was 4-aminopiperidine (unprotected).[1]
Regioisomers: Unlikely in this specific route, but N-isobutyl-piperidin-4-amine (isobutyl on the exocyclic nitrogen) is a potential contaminant if the starting material rearranges or if an alternative route is used.[1]
Figure 1: Synthetic logic flow highlighting the origin of potential impurities.
and NMR. The hydrochloride salt form significantly alters chemical shifts compared to the free base due to the deshielding effect of the ammonium cations.
Experimental Protocol: NMR Sample Preparation
Solvent Selection: Use DMSO-d6 rather than
.
Reasoning:
causes rapid exchange of the ammonium protons ( and ), making them invisible. DMSO-d6 preserves these signals, allowing confirmation of the salt stoichiometry (integration of exchangeable protons).
Connectivity Proof: The Isobutyl Methylene protons (
2.85) must show a correlation to the Ring Carbons C-2/C-6 .[1] This confirms the isobutyl group is attached to the Ring Nitrogen, not the exocyclic nitrogen.
Mass Spectrometry & Chromatographic Methods
HPLC Method Development
Amine salts often tail on standard C18 columns due to interaction with residual silanols.[1]
Column: C18 with end-capping (e.g., Waters XBridge or Phenomenex Kinetex).[1]
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) or 0.1% TFA (pH 2.0).
High pH Strategy: Keeps the amine deprotonated (neutral), improving retention and peak shape on hybrid silica columns.
Detection: UV is weak (no chromophore).[1][2] Use CAD (Charged Aerosol Detection) or ELSD .[1] If using MS detection, operate in ESI+ mode.
Figure 2: Analytical decision matrix for validating structure and salt stoichiometry.
Solid-State Considerations
For drug development, the physical form is as important as the chemical structure.
Chloride Content (Argentometric Titration):
Theoretical % Cl for Monohydrochloride (
): ~18.2%
Theoretical % Cl for Dihydrochloride (
): ~30.9%
Protocol: Dissolve 50 mg in water, titrate with 0.1 N
using a potentiometric electrode.
Thermal Analysis (DSC/TGA):
Run TGA to distinguish between solvates/hydrates and true polymorphs.[1]
HCl salts often show a melt followed immediately by decomposition.[1]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3][4] (Standard text for interpreting amine salt shifts).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanistic basis for reductive amination).
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 21133, Isobutylamine hydrochloride. Retrieved from [Link] (Reference for isobutyl group spectral data).
Beyond the Scaffold: Strategic Utilization of 1-Isobutylpiperidin-4-amine in Drug Discovery
Executive Summary The 1-isobutylpiperidin-4-amine moiety represents a "privileged substructure" in modern medicinal chemistry. It serves as a critical bifunctional linker, bridging the gap between lipophilic transmembran...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-isobutylpiperidin-4-amine moiety represents a "privileged substructure" in modern medicinal chemistry. It serves as a critical bifunctional linker, bridging the gap between lipophilic transmembrane domains and polar cytosolic pockets in G-Protein Coupled Receptors (GPCRs) and ion channels. Unlike simple methyl or ethyl analogs, the isobutyl group provides a specific steric volume (
) and lipophilicity (increasing cLogP by ~1.3 units vs. H) that is often essential for "locking" ligands into hydrophobic pockets of targets like T-type Calcium Channels (CaV3.x) and MCH1 Receptors .
This technical guide dissects the pharmacochemical utility of this scaffold, provides industry-standard synthetic protocols, and analyzes its application in late-stage drug candidates.
Part 1: Pharmacochemistry & Structural Activity Relationship (SAR)
The Isobutyl "Anchor" Effect
In drug design, the N1-position of the piperidine ring is frequently exploited to tune Lipophilic Ligand Efficiency (LLE) . The isobutyl group offers a distinct advantage over other alkyl substituents:
Hydrophobic Collapse: In targets like the hERG channel (a common off-target liability) or Muscarinic receptors , a benzyl group often induces non-specific pi-stacking. The isobutyl group provides necessary bulk to fill hydrophobic voids (e.g., Valine/Leucine rich pockets) without the aromaticity that risks metabolic activation or hERG trapping.
Rotational Freedom: Unlike cyclobutyl or cyclopentyl rings, the isobutyl chain retains rotational degrees of freedom, allowing the terminal methyl groups to adopt an optimal conformation within the receptor binding site.
The 4-Amine "Vector"
The 4-amine position serves as the primary vector for scaffold growth. It is rarely left as a free amine due to rapid Phase II conjugation. Instead, it acts as a nucleophile for:
Urea Linkages: Common in MCH1R antagonists.
Amide Couplings: Standard in T-type calcium channel blockers.
Comparative SAR Data
The following table illustrates the impact of N1-substitution on potency and selectivity in a representative T-type Calcium Channel (CaV3.2) antagonist series (based on Merck TTA-series data trends).
N1-Substituent
cLogP
CaV3.2 IC50 (nM)
hERG IC50 (µM)
Selectivity Ratio
Pharmacological Note
-H
0.5
>10,000
>30
N/A
Too polar; poor membrane penetration.
-Methyl
0.9
450
12
26x
Insufficient hydrophobic burial.
-Isobutyl
2.2
12
>10
>800x
Optimal hydrophobic fit & LLE.
-Benzyl
2.8
8
0.5
62x
Potent, but high hERG liability.
Part 2: Case Studies in Drug Discovery
Case Study A: T-Type Calcium Channel Blockers (Epilepsy & Pain)
The 1,4-substituted piperidine scaffold is central to the design of selective T-type calcium channel blockers, such as TTA-P2 and Z944 .
Mechanism: These agents preferentially bind to the inactivated state of CaV3.1, CaV3.2, and CaV3.3 channels.
Role of Isobutyl: In the optimization of the TTA series, the N1-substituent was critical. While benzyl groups provided high affinity, they introduced cardiovascular risks (hERG blockade). The isobutyl (or similar branched alkyls like 3,3-dimethylbutyl) maintained nanomolar potency against CaV3.x while significantly reducing affinity for the hERG pore, likely due to the lack of pi-pi stacking capability required for hERG trapping [1].
Case Study B: MCH1 Receptor Antagonists (Obesity)
Melanin-Concentrating Hormone 1 Receptor (MCH1R) antagonists like SNAP-7941 utilize a piperidine core to orient large lipophilic domains.
Mechanism: Antagonism of MCH1R in the lateral hypothalamus reduces food intake and promotes weight loss.
Role of Moiety: The basic nitrogen of the piperidine interacts with a conserved Aspartate residue (Asp123) in TM3 of the GPCR. The N-alkyl group (isobutyl or similar) extends into a hydrophobic crevice formed by TM2 and TM7, stabilizing the inactive conformation of the receptor [2].
Part 3: Advanced Synthetic Protocol
Protocol: Reductive Amination via Sodium Triacetoxyborohydride (STAB)
Objective: Synthesis of 1-isobutylpiperidin-4-amine from 4-Boc-aminopiperidine.
Rationale: Direct alkylation with isobutyl bromide often leads to over-alkylation (quaternary ammonium salts). Reductive amination using STAB is a self-validating, mild protocol that suppresses dialkylation and tolerates acid-sensitive groups [3].
In a flame-dried round-bottom flask under Nitrogen, dissolve 4-(N-Boc-amino)piperidine in DCE (0.2 M concentration).
Add Isobutyraldehyde and Acetic Acid.
Critical Control Point: Stir at Room Temperature (RT) for 30-60 minutes.
Validation: Monitor by TLC or 1H-NMR. Look for the shift of the aldehyde proton (9-10 ppm) to the imine signal (if visible) or simply ensure equilibrium time before reduction.
Selective Reduction:
Cool the mixture to 0°C (optional, but improves selectivity).
Add STAB portion-wise over 10 minutes. (Note: Gas evolution may occur).
Warm to RT and stir for 12-16 hours.
Mechanism:[2][3][4][5] STAB is less reactive than NaBH4; it will not reduce the aldehyde to isobutanol efficiently, preferentially reducing the protonated iminium ion.
Quench & Workup:
Quench reaction with Saturated Aqueous NaHCO3 (pH ~8-9).
Extract with DCM (3x). Wash combined organics with Brine.
Dry over Na2SO4 and concentrate in vacuo.
Deprotection (To yield final amine):
Dissolve the N-Boc intermediate in DCM/Trifluoroacetic acid (TFA) (4:1 ratio).
Stir for 1 hour. Concentrate to yield the 1-isobutylpiperidin-4-amine (as TFA salt).
Part 4: Visualization & Workflows
Synthetic Decision Matrix
This diagram outlines the logic flow for synthesizing the moiety, highlighting critical decision nodes to avoid common side reactions like over-alkylation.[3]
Caption: Step-wise reductive amination workflow minimizing side-product formation via STAB.
SAR Logic for GPCR Optimization
This diagram illustrates why a medicinal chemist would select the isobutyl group over other alkyl options during Lead Optimization.
Caption: SAR decision tree demonstrating the strategic selection of the isobutyl moiety.
References
Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels
Source: ResearchGate / Merck Research Laboratories
URL:[Link]
Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist
Source: Nature Medicine / NDI Neuroscience
URL:[Link]
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines
Source: National Institutes of Health (PMC)
URL:[Link]
An In-depth Technical Guide to the Pharmacophore Features of 1-Isobutylpiperidin-4-amine hydrochloride
Abstract This technical guide provides a comprehensive analysis of the pharmacophore features of 1-Isobutylpiperidin-4-amine hydrochloride, a piperidine derivative with potential applications in drug discovery.[1][2][3]...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the pharmacophore features of 1-Isobutylpiperidin-4-amine hydrochloride, a piperidine derivative with potential applications in drug discovery.[1][2][3] By dissecting its structural components and their likely roles in molecular interactions, we establish a foundational pharmacophore model. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the rational design of novel therapeutics based on this chemical scaffold. We will delve into the conformational analysis of the piperidine ring, the significance of the isobutyl and primary amine moieties, and the overarching principles of pharmacophore modeling that inform our analysis.
Introduction: The Significance of Pharmacophore Modeling in Drug Discovery
Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an abstract representation of the essential molecular features responsible for a drug's biological activity.[4][5] These models distill complex chemical structures into a three-dimensional arrangement of key interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups.[4] The resulting pharmacophore hypothesis serves as a powerful tool for virtual screening of compound libraries to identify novel molecules with the potential to bind to a specific biological target.[6][7] It also guides the optimization of lead compounds to enhance their potency and selectivity.[4]
There are two primary approaches to generating pharmacophore models: ligand-based and structure-based.[4] Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown and rely on the analysis of a set of known active molecules to identify common chemical features.[4][8] Conversely, structure-based methods utilize the known 3D structure of the target protein to map out potential interaction sites within the binding pocket.[6][9] This guide will focus on a ligand-based deconstruction of 1-Isobutylpiperidin-4-amine hydrochloride to propose a foundational pharmacophore model.
Deconstructing the Molecule: 1-Isobutylpiperidin-4-amine Hydrochloride
To understand the pharmacophoric potential of 1-Isobutylpiperidin-4-amine hydrochloride, we must first examine its constituent parts: the piperidine ring, the isobutyl group, and the primary amine. The hydrochloride salt form enhances the compound's stability and solubility.[10][11]
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a six-membered nitrogen-containing heterocycle that is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1][12] Its prevalence stems from its ability to serve as a versatile building block that can be readily functionalized to achieve desired conformations and physicochemical properties.[1][13]
Conformational Analysis: The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[12] However, the presence of substituents can influence the conformational equilibrium. For N-substituted piperidines, bulky groups like the isobutyl group have a very strong preference for the equatorial position to avoid steric hindrance.[12] This conformational preference is a critical determinant of the molecule's overall three-dimensional shape and how it presents its functional groups for interaction with a biological target.[12]
The Isobutyl Group: A Key Hydrophobic Feature
The isobutyl group attached to the piperidine nitrogen is a non-polar, hydrophobic moiety. In the context of a pharmacophore model, this group will be represented as a hydrophobic feature . The size, shape, and lipophilicity of this group are critical for van der Waals interactions and hydrophobic contacts within a receptor's binding pocket.[14][15] These interactions, although individually weak, can collectively contribute significantly to the overall binding affinity of a ligand. The branched nature of the isobutyl group can also provide a degree of conformational constraint, which can be advantageous for binding entropy.
The Primary Amine: A Center for Hydrogen Bonding and Ionic Interactions
The primary amine at the 4-position of the piperidine ring is a crucial functional group that can participate in several key interactions.[16][17] At physiological pH, this amine will be protonated, making it a cationic feature capable of forming strong ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in a binding site. Furthermore, the protonated amine has two hydrogen atoms that can act as hydrogen bond donors .[16] The ability to form these directional interactions is a fundamental aspect of molecular recognition and drug-receptor binding.[14]
Assembling the Pharmacophore Model: A Ligand-Based Hypothesis
Based on the analysis of its functional groups, we can propose a preliminary pharmacophore model for 1-Isobutylpiperidin-4-amine hydrochloride. This model represents the spatial arrangement of the key interaction features that are likely necessary for its biological activity.
Key Pharmacophoric Features:
One Hydrophobic Feature (HY): Representing the isobutyl group.
One Positive Ionizable Feature (PI): Representing the protonated primary amine.
Two Hydrogen Bond Donor Features (DON): Representing the hydrogens of the protonated primary amine.
The relative spatial arrangement of these features is dictated by the chair conformation of the piperidine ring and the equatorial positioning of the isobutyl group.
Experimental and Computational Workflow for Pharmacophore Model Refinement
The proposed pharmacophore model is a starting point. A robust and validated model requires further computational and experimental work.
Computational Protocol: From Conformation to Hypothesis
A standard computational workflow for ligand-based pharmacophore modeling involves several key steps:
Conformational Analysis: Generate a diverse set of low-energy 3D conformations for 1-Isobutylpiperidin-4-amine hydrochloride. This can be achieved using molecular mechanics force fields.[18]
Feature Identification: Computationally identify and map the pharmacophoric features (hydrophobic, hydrogen bond donors/acceptors, positive/negative ionizable) onto the generated conformers.[9]
Pharmacophore Hypothesis Generation: If a set of active analogues is available, these would be aligned to identify common pharmacophoric features. In the absence of such data, the features of the single molecule provide the initial hypothesis.[19]
Model Validation: The predictive power of the pharmacophore model should be assessed. This is typically done by screening a database of known active and inactive compounds (a decoy set). A good model will have high enrichment of active compounds over inactive ones.[18]
Experimental Validation
Ultimately, the validity of a pharmacophore model is confirmed through the synthesis and biological testing of new compounds designed based on the model's predictions. If novel molecules that fit the pharmacophore model exhibit the expected biological activity, it provides strong evidence for the model's accuracy.
Visualization of the Pharmacophore Generation Workflow
The following diagram illustrates the logical workflow for generating and validating a pharmacophore model.
Caption: A workflow diagram illustrating the key steps in pharmacophore model generation and validation.
Potential Applications in Drug Discovery
A validated pharmacophore model for 1-Isobutylpiperidin-4-amine hydrochloride can be a powerful asset in several areas of drug discovery:
Virtual Screening: The model can be used as a 3D query to rapidly screen large chemical databases to identify novel compounds with different chemical scaffolds but the same essential pharmacophoric features.[6][7]
Lead Optimization: The model can guide medicinal chemists in modifying the structure of hit compounds to improve their potency, selectivity, and pharmacokinetic properties.[4]
Scaffold Hopping: By focusing on the essential pharmacophoric features rather than the underlying chemical structure, the model can help in the discovery of new chemical series with potentially improved properties or novel intellectual property.[20]
ADME-Tox Profiling: Pharmacophore models can also be developed to predict absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties, helping to identify potential liabilities early in the drug discovery process.[6][21]
Conclusion
This in-depth technical guide has provided a comprehensive overview of the pharmacophore features of 1-Isobutylpiperidin-4-amine hydrochloride. By systematically analyzing its chemical structure, we have proposed a foundational pharmacophore model comprising a hydrophobic feature, a positive ionizable feature, and two hydrogen bond donor features. This model serves as a valuable starting point for further computational and experimental studies aimed at discovering and developing novel therapeutic agents. The principles and workflows outlined herein are broadly applicable to the study of other small molecules and underscore the power of pharmacophore modeling as a rational approach in modern drug design.
References
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Dovepress.
A Comparative Guide to the Conformational Analysis of Piperidine Deriv
What is pharmacophore modeling and its applications? (2025, May 21).
Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. (2025, August 10).
Pharmacophore Modeling and Mapping | Methodology & Protocol.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Generation of multiple pharmacophore hypotheses using multiobjective optimisation techniques. (2004). Journal of Computer-Aided Molecular Design, 18(11), 665-682.
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD.
A Tale of Two Rings: Piperazine and Piperidine Deriv
Integrating computational methods guided the discovery of phytochemicals as potential Pin1 inhibitors for cancer: pharmacophore modeling, molecular docking, MM-GBSA calculations and molecular dynamics studies. (2024, January 21). Frontiers.
Why Are Primary Secondary and Tertiary Amines Important? (2026, February 21). The Vital Role of Amines in Modern Chemistry and Industry.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Pharmacological properties of natural piperidine derivatives.
Other Related Techniques. (2016, July 18). Basicmedical Key.
Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. (2025, August 7).
What are the Applications of Amines in the Pharmaceutical Industry?
Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PMC.
An Overview on Pharmacophore: Their significance and importance for the activity of Drug Design. (2022, February 24). RJPT.
The Role of Functional Groups in Drug-Receptor Interactions.
Buy N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride. (2024, August 15). Smolecule.
How are amines used in medicine? Wuxi Weiheng Chemical Co., Ltd. - Whamine.
The Role of Functional Groups in Drug-Receptor Interactions. UQ eSpace - The University of Queensland.
CAS 41979-39-9: 4-Piperidone hydrochloride. CymitQuimica.
Drug–Receptor Interactions - Clinical Pharmacology. MSD Manual Professional Edition.
An In-Depth Technical Guide to the Safe Handling of 1-Isobutylpiperidin-4-amine HCl
For Researchers, Scientists, and Drug Development Professionals Introduction: 1-Isobutylpiperidin-4-amine hydrochloride (CAS No. 1346603-24-5) is a piperidine derivative of increasing interest in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Isobutylpiperidin-4-amine hydrochloride (CAS No. 1346603-24-5) is a piperidine derivative of increasing interest in medicinal chemistry and drug discovery. As with any novel compound, a thorough understanding of its hazard profile is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a synthesized, in-depth analysis of the compound's known hazards, offering practical, field-proven insights for its safe handling, storage, and emergency management in a research and development setting.
Section 1: Core Hazard Identification and GHS Classification
1-Isobutylpiperidin-4-amine HCl is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards associated with this compound are related to its irritant and acute toxicity properties. All personnel must be thoroughly familiar with these hazards before handling the material.
The GHS classification, derived from available safety data sheets, is summarized below. It is crucial to note that the toxicological properties of this specific compound have not been exhaustively investigated, and it should be handled with the care afforded to a substance of unknown toxicity.[1]
Table 1: GHS Hazard Classification for 1-Isobutylpiperidin-4-amine HCl
Hazard Class
Category
Hazard Statement
GHS Pictogram
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity
Category 3
H335: May cause respiratory irritation
Source: Synthesized from multiple supplier safety data sheets.[1][2]
As a solid, the primary risk of exposure is through inhalation of dust or direct skin/eye contact. The risk of vapor inhalation is low under standard conditions.
While not flammable, thermal decomposition can release irritating gases and vapors.[4]
Stability
Stable under recommended storage conditions
Avoid strong oxidizing agents, acids, and bases to prevent vigorous reactions.[5]
Section 3: Toxicological Profile and Routes of Exposure
The primary routes of occupational exposure are inhalation of dust particles, ingestion, and direct contact with the skin and eyes.
Oral Toxicity : The compound is classified as harmful if swallowed (Acute Toxicity, Category 4).[1] Ingestion can cause severe swelling and damage to delicate tissues.[4] In case of accidental ingestion, do not induce vomiting and seek immediate medical attention.[4][6]
Dermal Exposure : Causes skin irritation (Category 2).[1] Prolonged or repeated contact may lead to redness and discomfort.[7] Contaminated clothing must be removed immediately and the affected skin washed thoroughly with soap and plenty of water.[1][8]
Ocular Exposure : Causes serious eye irritation (Category 2A).[1] Direct contact can cause significant damage. Immediate and prolonged rinsing of the eyes with water for at least 15 minutes is essential, and medical attention should be sought.[1][4]
Inhalation : May cause respiratory tract irritation (STOT SE, Category 3).[1][3] Inhalation of dust should be avoided by handling the material in a well-ventilated area, preferably within a certified chemical fume hood.[1] If inhalation occurs, the individual should be moved to fresh air immediately.[1][4]
To date, there is no data identifying this compound as a carcinogen or germ cell mutagen.[1] However, the absence of data does not signify the absence of hazard, and the precautionary principle must be applied.
Section 4: Laboratory Risk Mitigation and Handling Workflow
A systematic approach to handling 1-Isobutylpiperidin-4-amine HCl is essential for minimizing risk. The following workflow provides a self-validating system for researchers.
Caption: Proactive Risk Mitigation Workflow for Handling Piperidine Derivatives.
Step-by-Step Protocol for Safe Handling:
Pre-Handling Review : Before any work begins, all personnel involved must read and fully understand the Safety Data Sheet for this compound.
Engineering Controls : All weighing and solution preparation activities must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[1] Ensure the fume hood is operational and providing adequate ventilation.[9]
Personal Protective Equipment (PPE) : A comprehensive PPE regimen is mandatory.[10]
Eye Protection : Wear tightly fitting safety goggles and a face shield.[1][10]
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the compound.[1][10]
Body Protection : A lab coat or a chemical-resistant suit is required to prevent skin contact.[1]
Work Area Preparation : Ensure an eyewash station and safety shower are immediately accessible.[10] Prepare a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or soda ash).[4][10]
Compound Handling : Avoid creating dust when handling the solid material.[1] Use appropriate tools (spatulas) and weigh the compound on a tared weigh boat within the fume hood.
Decontamination : After handling, decontaminate all surfaces, glassware, and equipment. Wash hands thoroughly with soap and water.[1]
Waste Disposal : Dispose of unused material and contaminated waste in clearly labeled, sealed containers as hazardous chemical waste, following all local, state, and federal regulations.[1]
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
Table 3: Emergency Response Protocol
Incident
Response Protocol
Skin Contact
1. Immediately remove all contaminated clothing.[9] 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] 3. Seek medical attention if irritation persists.[1]
Eye Contact
1. Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][4] 2. Remove contact lenses if present and easy to do so.[1] 3. Seek immediate medical attention.[4]
Inhalation
1. Move the person to fresh air.[1][4] 2. If breathing is difficult or has stopped, provide artificial respiration.[4] 3. Seek immediate medical attention.[1][4]
Ingestion
1. Do NOT induce vomiting.[4] 2. Rinse the mouth with water.[1] 3. Never give anything by mouth to an unconscious person.[1] 4. Seek immediate medical attention.[4]
Small Spill
1. Ensure the area is well-ventilated and restrict access. 2. Wearing full PPE, cover the spill with an inert absorbent material.[4] 3. Sweep up the material, avoiding dust creation, and place it in a suitable, closed container for disposal.[1]
Section 6: Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Some suppliers recommend storage under an inert atmosphere at room temperature.[1]
Incompatibilities : Keep away from strong oxidizing agents, acids, and bases.[5]
Container Integrity : Ensure containers are properly labeled and stored upright to prevent leakage.
References
Cayman Chemical. (2023, August 10). Safety Data Sheet for 1-Isobutyl-4-piperidinamine, monohydrochloride.
Global Safety Management, Inc. (2015, March 20). Safety Data Sheet according to 29CFR1910/1200 and GHS Rev. 3 for Hydrochloric Acid.
Fisher Scientific. (2023, October 20). Safety Data Sheet for Hydrochloric acid 1M solution.
Angene Chemical. (2024, April 27). Safety Data Sheet for (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride.
Stonhard. (2020, August 28). GHS SDS for Stonhard Hardener.
Merck Millipore. (2025, December 31).
Fisher Scientific. (n.d.).
TCI Chemicals. (2024, December 11). Safety Data Sheet for 1-Amidinopyrazole Hydrochloride.
Dow AgroSciences LLC. (2012, April 26).
Sigma-Aldrich. (2025, September 25).
PubChem. (n.d.). N-Phenylpiperidin-4-amine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
The Ionization Dynamics of 1-Isobutylpiperidin-4-amine Hydrochloride: A Technical Guide to pKa and Pharmacokinetic Profiling
Introduction to the Scaffold In modern drug discovery, functionalized diamines serve as critical building blocks for designing kinase inhibitors, GPCR ligands, and targeted protein degraders. 1-Isobutylpiperidin-4-amine...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Scaffold
In modern drug discovery, functionalized diamines serve as critical building blocks for designing kinase inhibitors, GPCR ligands, and targeted protein degraders. 1-Isobutylpiperidin-4-amine hydrochloride (CAS: 1177306-12-5)[1] is a highly versatile aliphatic diamine. Understanding its precise ionization properties (pKa) is not merely a physical chemistry exercise; it is a fundamental requirement for predicting its lipophilicity (logD), membrane permeability, and target binding affinity.
As a diprotic system, this molecule presents unique analytical challenges. This whitepaper deconstructs the thermodynamic principles governing its ionization, the physiological implications of its charge state, and the self-validating experimental protocols required to accurately measure its pKa values.
Structural Thermodynamics: Macroscopic vs. Microscopic Ionization
1-Isobutylpiperidin-4-amine contains two distinct basic centers:
N1 (Tertiary Amine): Embedded within the piperidine ring and alkylated with an isobutyl group. The isobutyl moiety provides electron-donating inductive effects but introduces steric bulk, which slightly hinders aqueous solvation.
N4 (Primary Amine): An exocyclic primary amine. It is less sterically hindered, making it an excellent hydrogen bond donor and acceptor.
The Electrostatic Field Effect
Because these two nitrogen atoms are separated by only four carbon bonds, their ionization is highly interdependent. The parent scaffold, 4-aminopiperidine, exhibits a primary pKa of approximately 10.37 to 10.7[2][3]. Similarly, N-alkylated analogs like 4-amino-1-benzylpiperidine show predicted pKa values ranging from 9.0 to 10.15[4].
When the first proton is accepted by the neutral molecule (forming a mono-cation), it generates a strong localized positive charge. Through inductive and field effects, this positive charge repels the addition of a second proton. Consequently, the second macroscopic pKa (pKa2) is typically depressed by 1.5 to 2.5 log units compared to the first.
Because the intrinsic basicities of N1 and N4 are relatively close, the first protonation does not occur exclusively at one site. Instead, it exists as a micro-equilibrium of two distinct mono-cationic tautomers.
Micro-equilibrium ionization pathway of 1-isobutylpiperidin-4-amine.
Physiological Implications (pH 7.4)
The ionization state of 1-isobutylpiperidin-4-amine dictates its behavior in biological systems. At a physiological pH of 7.4:
pKa1 (~10.2 - 10.5): Ensures that virtually 100% of the molecules have at least one proton.
pKa2 (~7.8 - 8.2): Because pKa2 is close to physiological pH, the molecule exists in an equilibrium between the mono-cationic and di-cationic states. If the exact pKa2 is 8.0, the Henderson-Hasselbalch equation dictates that the molecule is approximately 80% di-cationic at pH 7.4.
Causality in Drug Design: A high di-cationic fraction severely restricts passive transcellular diffusion across the Blood-Brain Barrier (BBB) and gastrointestinal epithelium due to the high desolvation energy required to partition two localized charges into a lipid bilayer. If central nervous system (CNS) penetration is desired, medicinal chemists must lower the pKa2 (e.g., by introducing electron-withdrawing fluorines on the piperidine ring) to increase the mono-cationic or neutral fraction.
Experimental Methodologies for pKa Determination
To ensure scientific integrity, pKa values must be determined using orthogonal, self-validating methodologies. Below are the field-proven protocols for extracting both macroscopic and microscopic constants [1].
Potentiometry is the gold standard for determining macroscopic pKa values. It measures the bulk change in pH as a function of added titrant.
Causality & Rationale: We utilize a 0.15 M KCl background electrolyte to mimic physiological ionic strength. pKa is a thermodynamic constant dependent on ion activity coefficients; failing to control ionic strength leads to clinically irrelevant values. Furthermore, the titration must be performed under a nitrogen atmosphere because ambient CO₂ dissolves in basic solutions to form carbonate, which acts as an artificial buffer and skews the titration curve.
Step-by-Step Workflow:
Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Perform a blank titration of the 0.15 M KCl solvent to generate a Gran plot, verifying electrode linearity and determining the exact concentration of the KOH titrant.
Sample Preparation: Dissolve 1-isobutylpiperidin-4-amine hydrochloride to a final concentration of 1.5 mM in 50 mL of 0.15 M KCl.
Acidification: Add standardized 0.1 M HCl to drop the starting pH to ~2.0, ensuring full protonation (di-cationic state).
Titration: Titrate with standardized 0.1 M KOH under a continuous flow of inert N₂ gas. Record the pH after each addition once equilibrium is reached (drift < 0.001 pH/min).
Data Refinement: Export the volume vs. pH data into non-linear regression software (e.g., Hyperquad or Sirius T3) to calculate the macroscopic pKa1 and pKa2.
Protocol B: NMR Titration (Microscopic pKa)
While potentiometry yields macroscopic values, it cannot distinguish which nitrogen protonates first. NMR titration resolves site-specific micro-constants by tracking the chemical shifts of adjacent non-exchangeable protons [2].
Causality & Rationale: We use D₂O instead of H₂O to prevent the massive water solvent peak from obscuring the aliphatic piperidine signals. We track the C4-H (adjacent to the primary amine) and C2/C6-H (adjacent to the tertiary amine). As a nitrogen atom deprotonates, its lone pair increases local electron density, shielding the adjacent protons and causing an upfield shift (lower ppm) in the NMR spectrum.
Step-by-step NMR titration workflow for resolving site-specific micro-constants.
Step-by-Step Workflow:
Sample Prep: Prepare a 5 mM solution of the compound in D₂O containing 0.15 M KCl.
Isotope Correction: Measure the pH using a standard glass electrode and convert to deuterium pH (pD) using the equation: pD = pH_read + 0.4.
Titration & Acquisition: Adjust the pD using micro-aliquots of NaOD and DCl. Acquire a 1D ¹H-NMR spectrum at 15 distinct pD points ranging from pD 2 to pD 12.
Data Fitting: Plot the chemical shift (δ) of the C4-H and C2-H protons against pD. Fit the resulting sigmoidal curves to the multi-protic Henderson-Hasselbalch equation to extract the site-specific micro-pKa values.
Quantitative Data Summary
The following table synthesizes the expected physicochemical parameters for 1-isobutylpiperidin-4-amine hydrochloride based on structural analogs and thermodynamic principles[2][3][4].
Physicochemical Property
Value / Range
Implications for Drug Development
Macroscopic pKa1
10.2 – 10.5
Highly basic; ensures the molecule is at least mono-protonated in all physiological compartments.
Macroscopic pKa2
7.8 – 8.2
Critical threshold; dictates the ratio of mono-cationic to di-cationic species at pH 7.4.
Predicted logD (pH 7.4)
-1.5 to -0.5
High hydrophilicity due to dual protonation; indicates poor passive membrane permeability.
Salt Form
Hydrochloride (HCl)
Enhances crystalline stability and aqueous dissolution rate; lowers local microenvironmental pH during dissolution.
Conclusion
1-Isobutylpiperidin-4-amine hydrochloride is a complex diprotic system. For drug development professionals, treating this molecule as a simple basic amine is a critical error. Its dual-ionization nature at physiological pH profoundly impacts its pharmacokinetic profile. By employing rigorous, self-validating analytical techniques like potentiometric and NMR titrations, researchers can accurately map its micro-equilibrium pathways, allowing for rational structural modifications to optimize target engagement and ADME properties.
References
Reijenga, J., van Hoof, P., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. URL:[Link]
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. URL:[Link]
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. URL:[Link]
Application Note: Reductive Amination Strategies for 1-Isobutylpiperidin-4-amine HCl
Introduction & Strategic Utility 1-Isobutylpiperidin-4-amine hydrochloride is a privileged building block in drug discovery, particularly for synthesizing GPCR ligands (e.g., chemokine receptor antagonists) and kinase in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Utility
1-Isobutylpiperidin-4-amine hydrochloride is a privileged building block in drug discovery, particularly for synthesizing GPCR ligands (e.g., chemokine receptor antagonists) and kinase inhibitors. The scaffold features a primary amine at the C4 position—the reactive center for reductive amination—and a tertiary amine at the N1 position, capped with an isobutyl group.
This specific substitution pattern offers a distinct advantage: the N1-isobutyl group provides lipophilicity and steric bulk often required for hydrophobic pocket occupancy, while the C4-amine serves as a versatile vector for fragment coupling.
The Challenge of the Salt Form
This reagent is supplied as a hydrochloride salt (typically mono- or dihydrochloride). While salts offer stability, they present a mechanistic paradox in reductive amination:
Nucleophilicity: The amine must be free (unprotonated) to attack the carbonyl.
Activation: The carbonyl oxygen often requires acid catalysis (protonation) to facilitate nucleophilic attack.[1]
This guide provides an optimized protocol that balances these competing requirements using Sodium Triacetoxyborohydride (STAB) , eliminating the need for a separate free-basing step.
Mechanistic Insight: The "Buffered" Advantage
Unlike harsh reducing agents (e.g., LiAlH₄) or pH-sensitive cyanoborohydrides, STAB allows for a "self-buffering" reaction environment. When using 1-Isobutylpiperidin-4-amine HCl, the chloride counter-ion and the acetoxy groups on the boron create a slightly acidic medium (pH ~4–5).
Why this works: The acidity is sufficient to activate the aldehyde/ketone carbonyl (
) but mild enough that a small equilibrium concentration of the free amine () remains available to react.
Selectivity: STAB reduces the resulting iminium ion significantly faster than it reduces the starting aldehyde or ketone, preventing side reactions.
Reaction Pathway Diagram[2]
Caption: Mechanistic pathway highlighting the critical role of acid catalysis in iminium formation prior to rapid hydride transfer.
Experimental Protocols
Method A: The Standard STAB Protocol (Recommended)
Best for: Aldehydes and reactive ketones (e.g., cyclohexanone).
Dissolve Amine HCl (1.0 equiv) and Ketone (1.5 equiv) in MeOH.
Add DIPEA (1.0 equiv) and Acetic Acid (2.0 equiv).
Heat in microwave reactor at 100°C for 10 minutes .
Cool to RT, then add NaCNBH₃ (2.0 equiv).
Stir at RT for 2 hours.
Safety Note: Quench in a fume hood; NaCNBH₃ can generate HCN if acidified strongly.
Decision Matrix & Optimization
Use this logic flow to select the correct solvent and reducing agent for your specific substrate.
Caption: Decision matrix for optimizing reaction conditions based on carbonyl steric and electronic properties.
Quantitative Comparison of Reducing Agents
Feature
Sodium Triacetoxyborohydride (STAB)
Sodium Cyanoborohydride (NaCNBH₃)
Sodium Borohydride (NaBH₄)
Selectivity
High (Reduces imine >>> carbonyl)
High (pH dependent)
Low (Reduces carbonyls easily)
Toxicity
Low (Boron waste)
High (Cyanide risk)
Low
Solvent
DCE, THF, Toluene
MeOH, EtOH
MeOH, EtOH
Water Tolerance
Low (Decomposes slowly)
High
Low (Decomposes rapidly)
Reaction pH
Slightly Acidic (Self-buffering)
Requires pH ~6 adjustment
Basic
Recommendation
Primary Choice
Secondary Choice (Difficult substrates)
Not Recommended for this application
Troubleshooting & Quality Control (Self-Validating)
To ensure the protocol is working ("Self-Validating"), perform these checks during the reaction:
TLC Monitoring:
Stain: Ninhydrin.
Validation: The starting material (1-Isobutylpiperidin-4-amine) will appear as a spot at the baseline (very polar) or low Rf. The product (secondary amine) will move higher and often stains a different color (e.g., orange/brown vs. purple).
LCMS Confirmation:
Look for the mass shift:
.
Warning: If you see
(Alcohol byproduct), the reducing agent reduced the ketone before the imine formed. Solution: Increase the pre-mix time or add a dehydrating agent (molecular sieves).
Solubility Issues:
If the amine HCl clumps in DCE, add 10% DMF or switch to THF.
References
Abdel-Magid, A. F., et al. (1996).[6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.
Matassini, C., et al. (2020). "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." ResearchGate.
Common Organic Chemistry. (2023). "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions."
Preparation of 1-Isobutylpiperidin-4-amine hydrochloride from 4-Boc-aminopiperidine
Executive Summary This application note details a robust, two-step protocol for the preparation of 1-isobutylpiperidin-4-amine hydrochloride starting from commercially available 4-Boc-aminopiperidine (tert-butyl piperidi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, two-step protocol for the preparation of 1-isobutylpiperidin-4-amine hydrochloride starting from commercially available 4-Boc-aminopiperidine (tert-butyl piperidin-4-ylcarbamate).
The 1-substituted-4-aminopiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a key building block for GPCR ligands (e.g., CCR5 antagonists, Muscarinic M3 antagonists) and various kinase inhibitors. This guide prioritizes Sodium Triacetoxyborohydride (STAB) for the reductive amination step due to its superior safety profile and selectivity compared to cyanoborohydride alternatives. The subsequent deprotection utilizes HCl in 1,4-dioxane , enabling the direct isolation of the hydrochloride salt via precipitation, thereby avoiding tedious chromatographic purification.
Reaction Scheme & Logic Flow
The synthesis proceeds via a reductive alkylation of the secondary amine followed by acid-mediated cleavage of the carbamate protecting group.
Figure 1: Synthetic pathway transforming 4-Boc-aminopiperidine to the target hydrochloride salt.
Step 1: Reductive Alkylation via STAB
Objective: Selective alkylation of the piperidine nitrogen without over-alkylation or affecting the Boc-protected primary amine.
Theoretical Grounding
Direct alkylation using isobutyl halides is discouraged due to the "polyalkylation problem"—the product is often more nucleophilic than the starting material. Reductive amination is the industry standard for this transformation.
We utilize Sodium Triacetoxyborohydride (STAB) , NaBH(OAc)₃. Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic (cyanide-free) and generally does not reduce aldehydes to alcohols at a significant rate, ensuring the aldehyde is available for imine formation [1]. The reaction proceeds through an iminium ion intermediate, which is reduced in situ.[1]
Reagents & Stoichiometry
Component
Equiv.
Role
4-Boc-aminopiperidine
1.0
Limiting Reagent
Isobutyraldehyde
1.2
Electrophile (Slight excess ensures conversion)
Sodium Triacetoxyborohydride (STAB)
1.5
Reducing Agent (Hydride source)
Acetic Acid (AcOH)
1.0
Catalyst (Promotes iminium formation)
1,2-Dichloroethane (DCE)
10 vol
Solvent (Standard for STAB reactions)
Experimental Protocol
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Boc-aminopiperidine (10.0 g, 50 mmol) in DCE (100 mL).
Imine Formation: Add Isobutyraldehyde (5.5 mL, 60 mmol) followed by Acetic Acid (2.8 mL, 50 mmol). Stir at room temperature (20–25°C) for 30 minutes.
Insight: This pre-stir allows the equilibrium formation of the iminium species before the reducing agent is introduced.
Reduction: Cool the mixture slightly to 0–5°C (ice bath) to mitigate exotherms, then add STAB (15.9 g, 75 mmol) portion-wise over 15 minutes.
Safety Note: Hydrogen gas evolution may occur; ensure proper venting.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
Quench: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 20 minutes until gas evolution ceases.
Mechanism:[2][3][4] This neutralizes the acetic acid and decomposes the boron complexes.
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude intermediate (tert-butyl (1-isobutylpiperidin-4-yl)carbamate).
Note: The crude material is typically sufficiently pure (>90%) for the next step.
Step 2: Boc Deprotection & Salt Formation
Objective: Removal of the tert-butoxycarbonyl protecting group and isolation of the stable hydrochloride salt.
Theoretical Grounding
Acidic cleavage of Boc groups generates the free amine and CO₂ gas. While Trifluoroacetic acid (TFA) is common, it yields a TFA salt which is hygroscopic and difficult to handle. Using HCl in 1,4-dioxane is superior for this application because the resulting hydrochloride salt is often insoluble in the ether/dioxane mixture, allowing for isolation by simple filtration [2].
Reagents & Stoichiometry
Component
Equiv.
Role
Crude Intermediate
1.0
Substrate
4M HCl in 1,4-Dioxane
5.0
Acid/Deprotection Agent
Diethyl Ether (Et₂O)
5-10 vol
Anti-solvent (promotes precipitation)
Experimental Protocol
Dissolution: Dissolve the crude intermediate from Step 1 in a minimal amount of 1,4-dioxane (or dry MeOH if solubility is poor, though dioxane is preferred).
Acidification: Add 4M HCl in 1,4-dioxane (5 equivalents based on Step 1 theoretical yield) dropwise at room temperature.
Observation: Immediate bubbling (CO₂ and Isobutylene) will be observed.
Stirring: Stir at room temperature for 2–4 hours. A white precipitate should begin to form.[5]
Precipitation: If precipitation is not heavy, add Diethyl Ether (approx. equal volume to the reaction mixture) to force the salt out of solution.
Isolation: Filter the solid using a Buchner funnel. Wash the filter cake with cold Diethyl Ether (2 x 20 mL) to remove non-polar impurities.
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
Mass Spectrometry (ESI+): Calculated for C9H20N2 [M+H]⁺: 157.17; Found: 157.2.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Incomplete imine formation
Ensure AcOH is added. Increase pre-stir time to 1 hour. Ensure reagents are dry (water hydrolyzes the imine).
Sticky Solid (Step 2)
Hygroscopic salt / Wet solvent
Triturate the sticky solid with anhydrous Acetone or Et₂O. Dry under high vacuum.
Incomplete Deprotection
Acid consumed by amine
The product has two basic sites. Ensure at least 4-5 equivalents of HCl are used relative to the starting material.
Impurity: Alcohol
Reduction of aldehyde
Use STAB, not NaBH₄. Add STAB slowly at 0°C.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[7][8] [Link]
Han, G. , Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[13] Journal of Peptide Research, 58(4), 338–341. [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection (HCl) - Examples and Protocols. [Link]
Scalable Synthesis of 1-Isobutylpiperidin-4-amine Hydrochloride: Application Note & Protocol
Executive Summary 1-Isobutylpiperidin-4-amine is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug development. Featuring a tertiary amine core and a primary amine handle...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Isobutylpiperidin-4-amine is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug development. Featuring a tertiary amine core and a primary amine handle, it serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and various targeted therapeutics. This application note details a highly scalable, two-step synthetic protocol designed for process chemistry environments. The route leverages a highly regioselective reductive amination followed by a clean, precipitation-driven deprotection to yield the target hydrochloride salt with >98% purity.
Synthetic Strategy & Pathway
The synthesis utilizes tert-butyl (piperidin-4-yl)carbamate as the starting material. By selectively alkylating the secondary piperidine nitrogen via reductive amination, the primary amine remains protected. Subsequent acidic cleavage of the tert-butoxycarbonyl (Boc) group directly yields the desired hydrochloride salt.
Synthetic workflow for 1-Isobutylpiperidin-4-amine hydrochloride.
Mechanistic Insights & Causality (E-E-A-T)
To ensure a self-validating and highly reproducible protocol, the experimental choices are grounded in established physical organic chemistry principles:
Choice of Reducing Agent (Step 1): Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, NaBH(OAc)₃ selectively reduces the transient iminium ion formed between the piperidine nitrogen and isobutyraldehyde, without reducing the unreacted aldehyde to isobutanol [1]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas, a major safety liability associated with NaBH₃CN at scale.
Regioselectivity: The Boc-protected primary amine at the 4-position is sterically hindered and electronically deactivated by the carbamate carbonyl, rendering it entirely unreactive toward the aldehyde under these mild conditions.
Deprotection Causality (Step 2): The tert-butoxycarbonyl (Boc) group is cleaved using anhydrous 4M HCl in 1,4-dioxane. The acidic environment protonates the carbamate oxygen, triggering the elimination of isobutylene gas and carbon dioxide [2]. Because the reaction is performed in an anhydrous organic solvent, the resulting highly polar 1-isobutylpiperidin-4-amine immediately precipitates as a crystalline hydrochloride salt. This eliminates the need for complex aqueous-organic phase separations or chromatographic purification, maximizing scalability.
Quantitative Reaction Parameters
Table 1: Stoichiometry for Step 1 (Reductive Amination)
Reagent
MW ( g/mol )
Equivalents
Amount (100 mmol scale)
Role
tert-Butyl (piperidin-4-yl)carbamate
200.28
1.00
20.03 g
Starting Material
Isobutyraldehyde
72.11
1.15
8.30 g (10.5 mL)
Alkylating Agent
NaBH(OAc)₃
211.94
1.50
31.79 g
Reducing Agent
1,2-Dichloroethane (DCE)
98.96
-
250 mL
Solvent
Table 2: Stoichiometry for Step 2 (Boc Deprotection)
Reagent
MW ( g/mol )
Equivalents
Amount (80 mmol scale)
Role
Intermediate 1 (Boc-amine)
256.40
1.00
20.51 g
Substrate
4M HCl in 1,4-Dioxane
36.46 (HCl)
5.00
100 mL
Acid / Deprotectant
Diethyl Ether
74.12
-
150 mL
Anti-solvent (Wash)
Experimental Protocols
Protocol A: Synthesis of tert-Butyl (1-isobutylpiperidin-4-yl)carbamate
Reactor Preparation: Equip a 1 L round-bottom flask with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel. Purge the system with argon for 10 minutes.
Substrate Dissolution: Charge the flask with tert-butyl (piperidin-4-yl)carbamate (20.03 g, 100 mmol) and anhydrous 1,2-dichloroethane (DCE, 200 mL). Stir at 20°C until a clear solution is obtained.
Aldehyde Addition: Add isobutyraldehyde (10.5 mL, 115 mmol) in a single portion. Allow the mixture to stir for 30 minutes at room temperature to facilitate pre-formation of the iminium intermediate.
Reduction: Cool the reaction mixture to 0°C using an ice-water bath. Add sodium triacetoxyborohydride (31.79 g, 150 mmol) portion-wise over 20 minutes to control the mild exotherm [1].
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir vigorously for 12 hours under argon.
Quench and Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃, 150 mL) until gas evolution ceases and the aqueous layer reaches pH ~8.
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 2 × 100 mL). Combine the organic layers and wash with brine (100 mL).
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. (Expected yield: ~24.0 g, 93%). Note: This material is typically pure enough to use directly in the next step without chromatography.
Protocol B: Synthesis of 1-Isobutylpiperidin-4-amine Hydrochloride
Preparation: In a 500 mL round-bottom flask, dissolve the crude tert-butyl (1-isobutylpiperidin-4-yl)carbamate (20.51 g, 80 mmol) in anhydrous 1,4-dioxane (50 mL).
Acidification: Place the flask in a 15°C water bath. Slowly add 4M HCl in 1,4-dioxane (100 mL, 400 mmol) via a dropping funnel over 15 minutes. Caution: Evolution of isobutylene and CO₂ gas will occur.
Deprotection: Stir the reaction mixture at room temperature for 4 hours. As the Boc group is cleaved, the highly polar hydrochloride salt will begin to precipitate as a white solid [2].
Precipitation Enhancement: To ensure complete precipitation, add anhydrous diethyl ether (150 mL) to the suspension and stir for an additional 30 minutes.
Filtration: Filter the resulting white precipitate through a medium-porosity sintered glass funnel under vacuum.
Washing & Drying: Wash the filter cake thoroughly with cold diethyl ether (2 × 50 mL) to remove any residual dioxane and organic impurities. Transfer the solid to a vacuum desiccator and dry to constant weight under high vacuum at 40°C.
Yield: The product is isolated as a highly crystalline, hygroscopic white solid. (Expected yield: ~16.5 g, 90% over two steps).
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]
Application
Application Note: Nucleophilic Substitution Strategies Utilizing 1-Isobutylpiperidin-4-amine HCl in Drug Discovery
Executive Summary The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. 1-Isobutylpiperidin-4-amine hydrochloride (CAS 1177306-12-5) is a highly versatile bifunctional b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. 1-Isobutylpiperidin-4-amine hydrochloride (CAS 1177306-12-5) is a highly versatile bifunctional building block frequently utilized to introduce a lipophilic piperidine pharmacophore into drug candidates. This application note provides an authoritative, mechanistic guide to employing this molecule in two primary synthetic pathways: Nucleophilic Aromatic Substitution (
) and Nucleophilic Acyl Substitution (Amidation) . By detailing the causality behind reagent selection and providing self-validating experimental protocols, this guide empowers researchers to optimize yields and ensure high chemoselectivity in complex molecular assemblies[1],[2].
Chemical Profile & Mechanistic Rationale
The Causality of the Hydrochloride Salt
Aliphatic primary amines are highly susceptible to atmospheric oxidation and readily react with ambient
to form stable carbamates, leading to degradation over time. Sourcing and storing 1-isobutylpiperidin-4-amine as a hydrochloride salt provides a stable, crystalline solid that ensures reproducible stoichiometry during sensitive coupling reactions. However, this necessitates an explicit neutralization step (free-basing) in situ prior to any nucleophilic attack.
Intrinsic Chemoselectivity
The molecule possesses two nitrogen centers, but they exhibit vastly different nucleophilic profiles:
C4 Primary Amine: Once deprotonated, this nitrogen is highly nucleophilic and sterically accessible, making it an excellent participant in
and amidation reactions.
N1 Tertiary Amine: The presence of the bulky isobutyl group provides significant steric hindrance. This lipophilic vector—often used to occupy hydrophobic pockets in kinase and Wnt/β-catenin pathway inhibitors[3]—effectively shields the N1 lone pair. Consequently, the N1 amine is a poor nucleophile, allowing for regioselective functionalization at C4 without the need for orthogonal protecting groups (such as Boc or Cbz).
In the synthesis of antimalarial triazine derivatives and other heteroaryl scaffolds, 1-isobutylpiperidin-4-amine acts as a potent nucleophile against electron-deficient aromatic rings[2]. The reaction proceeds via an addition-elimination mechanism, forming a transient Meisenheimer complex.
Figure 1: Mechanistic workflow of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
Protocol A:
with Electron-Deficient Heterocycles
Objective: Arylation of the C4 primary amine using a halogenated heterocycle (e.g., a substituted triazine)[2].
Causality of Reagents:
requires an electron-withdrawing group ortho/para to the leaving group to stabilize the intermediate. The reaction is run in a polar aprotic solvent (THF or DMF) to solvate the transition state without hydrogen-bonding to the nucleophile, which would otherwise dampen its reactivity.
Deprotonation: Suspend 1-isobutylpiperidin-4-amine HCl (1.0 eq) in anhydrous THF (0.2 M). Cool to 0 °C under
. Add NaH (60% dispersion in mineral oil, 2.5 eq).
Rationale: NaH irreversibly deprotonates both the HCl salt and the primary amine, generating a highly reactive amide anion. The 0 °C temperature prevents thermal degradation of the starting materials[2].
Electrophile Addition: Add the heteroaryl halide (0.9 eq) dropwise.
Rationale: Using the electrophile as the limiting reagent ensures its complete consumption, simplifying downstream purification since the highly polar unreacted amine can be easily washed away in the aqueous phase.
Coupling & Validation: Warm the mixture to room temperature and stir for 30–120 minutes.
Self-Validation Check: Spot the reaction on a silica TLC plate (eluent: 10% MeOH in DCM with 1%
). Stain with Ninhydrin. The disappearance of the UV-active electrophile spot and the appearance of a new UV-active/Ninhydrin-negative spot confirms product formation.
Workup: Quench carefully with saturated aqueous
to neutralize excess NaH. Extract with EtOAc, wash with brine, dry over , and concentrate in vacuo.
Objective: Coupling of 1-isobutylpiperidin-4-amine with a carboxylic acid to form an amide linkage, a critical step in synthesizing indazole-3-carboxamide Wnt pathway inhibitors[1],[3].
Figure 2: Step-by-step experimental workflow for nucleophilic acyl substitution (amidation).
Causality of Reagents: HATU is selected as the coupling agent due to its ability to rapidly form an active HOAt ester. This is highly reactive toward primary amines and minimizes the risk of epimerization if the carboxylic acid is chiral. DIPEA is chosen over triethylamine because its steric bulk prevents it from competing as a nucleophile[1].
Free-Basing & Activation: Suspend the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).
Rationale: 1.0 eq neutralizes the acid, 1.0 eq neutralizes the amine HCl salt, and 1.0 eq maintains a basic medium to drive the reaction forward. Stir for 15 minutes at room temperature to pre-form the active ester (indicated by a pale yellow color change).
Nucleophilic Addition: Add 1-isobutylpiperidin-4-amine HCl (1.1 eq) in one portion. Stir at room temperature for 2–4 hours.
In-Process Validation: Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.
Self-Validation Check: The reaction is deemed complete when the unreacted acid mass disappears and the target amide mass (
) dominates the chromatogram.
Quench & Workup: Dilute the mixture with EtOAc (10 volumes) and wash sequentially with saturated aqueous
(3x) and brine (1x).
Rationale: The basic
washes effectively remove HOAt, unreacted acid, and the majority of the DMF solvent. Dry the organic layer over anhydrous , filter, and concentrate.
Quantitative Data: Reaction Optimization
The following table summarizes optimized conditions for functionalizing 1-isobutylpiperidin-4-amine across various electrophiles, demonstrating the inverse relationship between electrophile reactivity and required thermal activation.
Reaction Type
Electrophile
Solvent
Base
Temp
Time
Yield
Causality / Observation
2,4-Dichlorotriazine
THF
NaH
0 °C to RT
4 h
78%
Strong base ensures rapid attack; low temp prevents over-substitution[2].
2-Chloropyrimidine
DMF
80 °C
12 h
85%
Mild base requires thermal activation for unactivated pyrimidines.
Highly reactive acid chloride requires no coupling agent; rapid conversion.
Troubleshooting & Best Practices
Incomplete Conversion in
: If the starting amine persists, the electrophile may not be sufficiently electron-deficient. Solution: Switch to a stronger base (e.g., or NaH) or increase the reaction temperature. Alternatively, microwave irradiation (100–120 °C for 20 mins) can force sluggish Meisenheimer complex formation.
Poor Aqueous Recovery: 1-Isobutylpiperidin-4-amine derivatives are highly lipophilic but retain basic character. Solution: Ensure the aqueous phase during workup is adjusted to pH > 10 (using
or NaOH) to fully deprotonate the tertiary N1 amine, driving the product entirely into the organic extraction layer.
References
1. Sigma-Aldrich. "1-Isobutylpiperidin-4-amine hydrochloride | 1177306-12-5". sigmaaldrich.com. Link
2.[1] World Intellectual Property Organization. "WO2019165192A1 - 5-heteroaryl substituted indazole-3-carboxamides and preparation and use thereof". Google Patents. 1
3.[2] World Intellectual Property Organization. "AU2014244257A1 / WO2014159993A1 - Triazine compounds and compositions thereof and methods for treating malaria and chemoprophylaxis". Google Patents. 2
4.[3] World Intellectual Property Organization. "WO2018075858A1 - Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors". Google Patents. 3
Improving yield of 1-Isobutylpiperidin-4-amine hydrochloride synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges inherent in the synthesis of 1-Isobutylpiperidin-4-amine hydroch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges inherent in the synthesis of 1-Isobutylpiperidin-4-amine hydrochloride.
While often referred to colloquially as a "hydrochloride," it is critical to recognize that complete protonation of this molecule yields a dihydrochloride salt due to the presence of two highly basic nitrogen centers (the piperidine ring nitrogen and the primary amine). Yield bottlenecks in this two-step synthesis—comprising reductive amination followed by Boc deprotection—rarely stem from fundamental reactivity failures. Instead, they arise from chemoselectivity issues, improper pH management during aqueous workup, and the extreme hygroscopicity of the final salt.
Below is a comprehensive, self-validating troubleshooting guide designed to maximize your isolated yields.
Q: Why is my reductive amination stalling at 60-70% conversion when using sodium cyanoborohydride (NaBH₃CN)?A: NaBH₃CN requires strict pH control (typically pH 4–5) to activate the carbonyl via protonation without fully protonating the amine. Isobutyraldehyde is highly volatile (bp ~63 °C) and prone to self-aldol condensation under extended reaction times.
Causality & Solution: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron center. This makes the reagent stable enough to ignore the unactivated aldehyde, yet reactive enough to rapidly and chemoselectively reduce the more electrophilic iminium ion intermediate. This eliminates the need for external acid catalysis and pushes conversions to >95%[1].
Q: I observe a significant amount of unreacted 4-Boc-aminopiperidine even with excess NaBH(OAc)₃. What is the root cause?A: This is typically a physical loss issue rather than a chemical one. Due to the volatility of isobutyraldehyde, running the reaction in an open system or allowing it to warm up causes the aldehyde to evaporate before iminium formation is complete.
Causality & Solution: Use 1.2 to 1.5 equivalents of isobutyraldehyde in a sealed vessel. Pre-stir the amine and aldehyde in 1,2-dichloroethane (DCE) for 30 minutes before adding the reducing agent. This guarantees complete iminium formation prior to reduction.
Section 2: Workup and Isolation Bottlenecks
Q: My LC-MS shows complete conversion, but my isolated yield of 1-isobutyl-4-(Boc-amino)piperidine is only 40%. Where is the product?A: You are likely losing your product in the aqueous phase. The intermediate contains a highly basic tertiary amine (the piperidine nitrogen, pKa ~9.5). During a standard aqueous quench or brine wash, if the pH drops below 9, the product protonates and partitions heavily into the water layer.
Causality & Solution: A robust protocol requires a self-validating pH check. Quench the reaction with saturated aqueous NaHCO₃, then actively adjust the aqueous phase to pH > 10 using 1M NaOH. This ensures the tertiary amine is completely free-based, allowing quantitative extraction into dichloromethane (DCM).
Section 3: Boc Deprotection and Salt Formation (Step 2)
Q: After treating the intermediate with aqueous HCl, I get a gummy residue instead of a crystalline solid. How do I improve the salt quality?A: The final product, 1-isobutylpiperidin-4-amine dihydrochloride, is a small, highly polar diamine salt that is incredibly hygroscopic. The presence of water disrupts crystal lattice formation, resulting in an oil or gum.
Causality & Solution: You must use strictly anhydrous conditions. Utilizing 4M HCl in anhydrous dioxane or ex situ generated HCl gas in cyclopentyl methyl ether (CPME) ensures that the dihydrochloride salt precipitates directly out of solution as a dry, filterable solid[2].
Q: Can I use Trifluoroacetic Acid (TFA) instead of HCl for the deprotection?A: While TFA rapidly removes the Boc group, isolating the free base or converting the resulting TFA salt to a hydrochloride salt adds unnecessary steps that compromise the overall yield. Direct deprotection with anhydrous HCl is more atom-economical and provides the desired salt in a single, clean step[3].
Quantitative Data: Method Comparison for Yield Optimization
Reaction Step
Method / Reagents
Average Yield
Causality / Observation
Reductive Amination
NaBH₃CN, MeOH, pH ~5
50 - 65%
Sluggish reaction; risk of isobutyraldehyde evaporation and side reactions.
Reductive Amination
NaBH(OAc)₃, DCE, rt
90 - 98%
Chemoselective reduction of iminium; no external acid needed; clean conversion.
Workup (Intermediate)
Standard H₂O / Brine Wash
40 - 50%
Product partitions into the aqueous layer due to protonation of the tertiary amine.
Workup (Intermediate)
pH > 10 Adjustment + DCM
> 95%
Free-basing the tertiary amine ensures complete extraction into the organic phase.
Boc Deprotection
Aqueous HCl (3M) or TFA
60 - 70%
Yields a highly hygroscopic gum; difficult to isolate as a dry, filterable solid.
Boc Deprotection
Anhydrous 4M HCl in Dioxane
95 - 99%
Quantitative precipitation of the dihydrochloride salt; easily isolated by filtration.
Step-by-Step Experimental Protocols
Protocol 1: Chemoselective Reductive Amination
Preparation: In an oven-dried, round-bottom flask purged with nitrogen, dissolve 4-Boc-aminopiperidine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M, 50 mL).
Imine Formation: Add isobutyraldehyde (1.2 eq, 12 mmol) in one portion. Stir the mixture at room temperature for 30 minutes. Self-validation step: Monitor by TLC (ninhydrin stain) to ensure the complete consumption of the primary amine.
Reduction: Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 10 minutes to manage mild exothermicity. Stir the suspension at room temperature for 4–6 hours.
Alkaline Quench (Critical): Quench the reaction by carefully adding saturated aqueous NaHCO₃ (25 mL). Stir for 15 minutes. Add 1M NaOH dropwise until the pH of the aqueous layer is strictly >10 (verify with pH paper).
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-isobutyl-4-(Boc-amino)piperidine as a pale oil.
Protocol 2: Anhydrous Boc Deprotection and Salt Crystallization
Preparation: Dissolve the crude 1-isobutyl-4-(Boc-amino)piperidine (10 mmol) in anhydrous diethyl ether or CPME (20 mL) under a nitrogen atmosphere.
Deprotection: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in dioxane (5.0 eq, 50 mmol) dropwise. Self-validation step: Immediate evolution of CO₂ and isobutylene gas should be observed, followed by the precipitation of a white solid.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours to ensure complete deprotection.
Isolation: Filter the resulting suspension rapidly through a Büchner funnel under a blanket of nitrogen to prevent moisture absorption. Wash the filter cake with cold, anhydrous diethyl ether (2 x 10 mL).
Drying: Dry the white solid under high vacuum at 40 °C for 12 hours to afford pure 1-isobutylpiperidin-4-amine dihydrochloride.
Visualizations
Synthetic workflow for 1-isobutylpiperidin-4-amine dihydrochloride highlighting key intermediates.
Troubleshooting logic tree for identifying and resolving yield bottlenecks in the synthesis.
References
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas
Source: European Journal of Organic Chemistry (via ResearchGate)
URL: [Link]
Title: Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Technical Support Center: Recrystallization of 1-Isobutylpiperidin-4-amine Dihydrochloride
Executive Summary & Molecule Profile This guide addresses the purification of 1-Isobutylpiperidin-4-amine dihydrochloride , a critical intermediate in the synthesis of indazole-based therapeutics and other pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
This guide addresses the purification of 1-Isobutylpiperidin-4-amine dihydrochloride , a critical intermediate in the synthesis of indazole-based therapeutics and other pharmaceutical agents.
Chemical Context:
This molecule contains two basic nitrogen centers: a secondary amine on the piperidine ring (alkylated to tertiary) and a primary exocyclic amine. Consequently, the stable crystalline form is typically the dihydrochloride (2HCl) salt. Users frequently encounter issues with "oiling out" (liquid-liquid phase separation) rather than crystallization, often due to incorrect salt stoichiometry or residual water.
Mechanism:[1][2] The salt dissolves readily in hot ethanol (polar protic). The addition of ether (non-polar) reduces the dielectric constant, forcing the ionic lattice to precipitate.
Alternative (Single Solvent):Isopropanol (IPA) .
Mechanism:[1][2] The salt has a steep solubility curve in IPA—soluble at reflux (~82°C) but significantly less soluble at room temperature.
Q2: Why does my product "oil out" instead of crystallizing?
A: Oiling out occurs when the compound separates as a second liquid phase before crystallizing. This is caused by:
Residual Water: Even trace amounts of water can lower the melting point of the hydrated salt below the boiling point of the solvent.
Impurity Profile: Unreacted starting material (e.g., N-Boc intermediates) acts as a solvent for the product.
Stoichiometry: If you have a mixture of mono-HCl and di-HCl salts, the melting point depression often leads to oil. Ensure you have used >2.2 equivalents of HCl during salt formation.
Q3: The solid is sticky and hygroscopic. How do I handle it?
A: Piperidine salts are notoriously hygroscopic.
Immediate Fix: Wash the filter cake with anhydrous diethyl ether to remove surface moisture and residual high-boiling solvents.
Drying: Dry in a vacuum oven at 40–50°C over P₂O₅ or KOH pellets for at least 12 hours. Avoid air drying in humid environments.
Troubleshooting & Optimization Guides
Issue A: The "Oiling Out" Phenomenon
Symptom: Upon cooling the hot solution, droplets of oil form at the bottom of the flask instead of crystals.
Protocol: Remediation of Oiled-Out Product
Re-dissolve: Reheat the mixture until the oil layer dissolves completely into the solvent.
Seed: Add a seed crystal (if available) at a temperature just below the saturation point (cloud point).
Trituration: If no seed is available, cool the solution to room temperature. If oil forms, vigorously stir/scratch the oil against the glass wall with a glass rod. This mechanical energy often induces nucleation.
Anti-Solvent Dosing: If using EtOH/Ether, stop adding Ether before the oil appears. Let the solution cool slowly. Once crystals form, then add more Ether to drive yield.
Issue B: Colored Impurities
Symptom: The salt is yellow or orange (pure product should be white/off-white).
Protocol: Activated Charcoal Treatment
Dissolve the crude salt in the minimum amount of hot Methanol or Ethanol (approx. 5-10 mL/g).
Add Activated Charcoal (5-10 wt% relative to substrate).
Stir at reflux for 15–30 minutes.
Hot Filtration: Filter through a pre-warmed Celite pad to remove charcoal.
Proceed with recrystallization (add anti-solvent or cool).
Standardized Recrystallization Workflows
Method A: The Anti-Solvent Method (Preferred for Purity)
Best for removing non-polar impurities.
Dissolution: Place 10 g of crude 1-Isobutylpiperidin-4-amine 2HCl in a flask. Add absolute Ethanol (approx. 30-50 mL) and heat to reflux until dissolved.
Concentration: If the volume is excessive, boil off solvent until the solution is nearly saturated (crystals just begin to form on the splash guard).
Precipitation: Remove from heat. While still hot, slowly add Diethyl Ether (or MTBE) dropwise with swirling.
Stop point: When a faint, persistent cloudiness appears.
Clarification: Add 1-2 drops of Ethanol to clear the cloudiness.
Crystallization: Wrap the flask in a towel (insulation) to cool slowly to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 2 hours.
Isolation: Filter rapidly under nitrogen (to prevent moisture absorption). Wash with cold Ether.
Method B: The Single-Solvent Method (Preferred for Scale)
Best for large batches where ether use is hazardous.
Slurry: Suspend the crude solid in Isopropanol (IPA) (approx. 10 mL/g).
Reflux: Heat to reflux. If solids remain, add more IPA in small portions until dissolved.
Note: If a small amount of residue remains insoluble after adding significant solvent, it may be inorganic salt (NaCl/NH4Cl). Filter this out hot.
Cooling: Allow to cool to room temperature with slow stirring.
Yield Boost: Cool to 0°C.
Filtration: Filter and wash with cold IPA.
Visual Decision Tree: Oiling Out Remediation
The following diagram illustrates the logical workflow for rescuing a recrystallization batch that has oiled out.
Caption: Decision logic for addressing phase separation (oiling out) during piperidine salt crystallization.
References
World Intellectual Property Organization (WIPO). (2019). Preparation of Indazole Derivatives as Wnt Pathway Inhibitors. Patent WO 2019/165192. (Describes synthesis and isolation of 1-isobutylpiperidin-4-amine intermediates). Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54596394 (1-Isobutylpiperidin-4-amine). Link
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Authoritative text on salt selection and oiling out remediation). Link
ChemicalBook. (2024). Product Entry: 1-Isobutylpiperidin-4-amine dihydrochloride (CAS 1195901-49-5). Link
Resolving solubility issues of 1-Isobutylpiperidin-4-amine HCl in water
Welcome to the technical support center for 1-Isobutylpiperidin-4-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubilit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1-Isobutylpiperidin-4-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimental work. Our goal is to equip you with the scientific principles and practical steps to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 1-Isobutylpiperidin-4-amine HCl in water?
A1: As a hydrochloride salt of a piperidine derivative, 1-Isobutylpiperidin-4-amine HCl is anticipated to be soluble in water. The protonated amine group significantly increases the polarity of the molecule, facilitating its interaction with polar solvents like water through hydrogen bonding.[1][2] While a specific solubility value in g/L may not be readily published without experimental determination, its chemical structure is conducive to aqueous solubility. Piperidine, the parent heterocyclic amine, is itself miscible with water.[3] The formation of the hydrochloride salt further enhances its hydrophilic nature.[4]
Q2: Why is my 1-Isobutylpiperidin-4-amine HCl not dissolving completely?
A2: Several factors can contribute to incomplete dissolution. These can range from the concentration of your solution exceeding the compound's solubility limit to issues with the solvent or the material itself. This guide will walk you through a systematic approach to identify and resolve the root cause.
Q3: Can the pH of the water affect the solubility of 1-Isobutylpiperidin-4-amine HCl?
A3: Absolutely. The pH of the aqueous medium is a critical factor governing the solubility of amine salts. 1-Isobutylpiperidin-4-amine HCl is the salt of a weak base and a strong acid. In an aqueous solution, it exists in equilibrium with its corresponding free base form. Lowering the pH (making it more acidic) will favor the protonated, more soluble salt form. Conversely, a higher pH (more alkaline) will shift the equilibrium towards the less soluble free base, potentially causing precipitation.
Issue 1: Cloudy Solution or Precipitation Upon Dissolution
You've added your 1-Isobutylpiperidin-4-amine HCl to water, and the resulting solution is hazy, or a precipitate forms over time.
Cloudiness or precipitation can occur if the solution becomes supersaturated or if the equilibrium shifts from the soluble salt form to the less soluble free base. The isobutyl group, while relatively small, adds some non-polar character to the molecule, which can limit its solubility at very high concentrations or in non-ideal pH conditions.
Caption: Decision-making process for using co-solvents.
Final Considerations
Compound Purity: Always ensure you are using a high-purity batch of 1-Isobutylpiperidin-4-amine HCl. Insoluble impurities can be mistaken for poor solubility of the compound itself.
Storage: Store the compound in a cool, dry place, as it may be hygroscopic. Absorbed moisture can affect accurate weighing and dissolution.
Should you continue to experience difficulties after following this guide, please do not hesitate to contact our technical support team with details of your experimental conditions for further assistance.
References
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
Taj API. (2009, August 29). Piperidine and its salts. Retrieved from [Link]
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]
Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]
SlideShare. (2024, January 23). Solubility and distribution. Retrieved from [Link]
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]
PubChem. (n.d.). 1-Phenylpiperidin-4-amine. Retrieved from [Link]
Technical Support Center: Purification of 1-Isobutylpiperidin-4-amine Hydrochloride
Welcome to the technical support guide for 1-Isobutylpiperidin-4-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 1-Isobutylpiperidin-4-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the purification of this important synthetic building block. Achieving high purity is critical for reliable downstream applications, and this guide offers field-proven insights to navigate common challenges.
Understanding the Challenge: Common Impurities
Effective purification begins with understanding the potential impurities in your crude sample. The synthesis and handling of piperidine derivatives can introduce a variety of contaminants.[1]
Impurity Type
Potential Source / Identity
Rationale for Presence
Unreacted Starting Materials
e.g., 4-aminopiperidine, isobutyraldehyde
Incomplete reaction during the reductive amination synthesis.
Introduced during aqueous workups or the hydrochloride salt formation step.[3][4]
Degradation/Oxidation Products
Colored impurities (often yellow/brown)
Amines can be susceptible to air oxidation over time, leading to discoloration.[1]
Residual Solvents
Ethanol, Isopropanol, Diethyl Ether, etc.
Incomplete removal of solvents used in the reaction or purification.[1]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 1-Isobutylpiperidin-4-amine hydrochloride in a direct question-and-answer format.
Q1: My final product is a sticky solid or oil and shows a broad melting point. What's the likely cause and solution?
A: This is a classic sign of significant impurities preventing proper crystal lattice formation. The most common culprits are residual solvents or organic byproducts. The best approach is a multi-step purification strategy.
Causality: The presence of various molecular shapes and sizes disrupts the ordered packing required for a sharp-melting crystalline solid. Oiling out during crystallization can also occur if the compound's melting point is below the solvent's boiling point or if the solution is supersaturated.[5]
Solution Workflow:
Convert to Free Base: First, perform an acid-base extraction to remove any non-basic organic impurities and inorganic salts. Dissolve your crude hydrochloride salt in water and basify to a pH > 10 with a strong base like 2M NaOH.[6]
Extract: Extract the liberated free base into an organic solvent such as dichloromethane (DCM) or ethyl acetate.[7]
Wash & Dry: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Reform the Salt: Dissolve the dried free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether and add a solution of HCl in the same solvent (e.g., 2M HCl in ether) dropwise until precipitation is complete.[5][8]
Isolate: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[5][9]
Q2: NMR analysis of my product shows peaks corresponding to unreacted 4-aminopiperidine. How can I remove this?
A: The starting material is structurally similar to the product, making simple recrystallization potentially ineffective. A more robust chemical or chromatographic separation is required.
Causality: 4-aminopiperidine has different polarity and basicity compared to your N-alkylated product, which can be exploited for separation.
The free base of your product, 1-isobutylpiperidin-4-amine, is significantly more non-polar (lipophilic) than the free base of the starting material, 4-aminopiperidine. After converting the hydrochloride salt mixture to the free bases (as described in Q1), you can perform a careful liquid-liquid extraction. The more lipophilic product will preferentially move into a non-polar organic solvent, while the more polar starting material may have higher affinity for the aqueous phase.
Alternative Strategy: Flash Column Chromatography
If extraction is insufficient, chromatography is the next logical step. Because amines can interact strongly with the acidic silica gel, leading to peak tailing, the mobile phase must be modified.[10][11]
Protocol: Use a silica gel column. Select a mobile phase using Thin Layer Chromatography (TLC). A good starting point is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). Crucially, add a small amount of a tertiary amine like triethylamine (TEA) or ammonia (e.g., 0.5-1% of the total volume) to the mobile phase.[1][10] This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
Q3: My product has a persistent yellow or brown color, but NMR and LC-MS suggest it's otherwise pure. How do I decolorize it?
A: This coloration is typically due to trace amounts of oxidized impurities that are highly chromophoric.[1] These can often be removed by recrystallization with activated charcoal.
Causality: Oxidized byproducts are often large, flat, aromatic-like molecules that have a high affinity for the porous surface of activated charcoal.
Protocol: Charcoal Treatment during Recrystallization
Select a Solvent: Choose a suitable recrystallization solvent in which your hydrochloride salt is highly soluble when hot and poorly soluble when cold (e.g., ethanol, isopropanol, or a mixture like ethanol/ether).[5][12]
Dissolve: Dissolve the colored product in the minimum amount of the hot solvent.[13]
Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the product's weight) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid violent bumping.
Hot Filtration: Keep the solution hot and quickly filter it through a pre-warmed funnel with fluted filter paper to remove the charcoal.[12][14] This step is critical and must be done quickly to prevent premature crystallization in the funnel.
Crystallize: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.[14]
Isolate: Collect the pure, white crystals by vacuum filtration.
Q4: I formed the hydrochloride salt using aqueous HCl, and now I suspect contamination with inorganic salts like NaCl. How can I remove them?
A: Inorganic salts are generally insoluble in organic solvents, a property that can be used to easily separate them from your organic amine salt.
Causality: Sodium chloride and your amine hydrochloride have vastly different solubility profiles.
Solution 1: Trituration/Washing
If your product is a solid, you can wash (triturate) it with a solvent in which the inorganic salt is insoluble, but your product has minimal solubility. Isopropanol or acetone can be effective for this.[8] Simply stir the solid product with the cold solvent for 15-30 minutes, then filter.
Solution 2: Re-dissolution and Filtration
Dissolve the crude product in a solvent that will dissolve the 1-isobutylpiperidin-4-amine hydrochloride but not the inorganic salts. Anhydrous ethanol or methanol can work well.
Filter the solution to remove the insoluble inorganic salts.
Evaporate the solvent from the filtrate to recover your product. Alternatively, you can precipitate the product from the filtrate by adding a less polar anti-solvent like diethyl ether or ethyl acetate.[8]
Purification Workflow and Decision Making
Choosing the right purification strategy is key to success. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and Recrystallization
This is often the most effective first-line method for a crude sample containing a mix of organic and inorganic impurities.
Caption: Workflow for purification by acid-base extraction.
Methodology:
Dissolution & Basification: Dissolve the crude 1-Isobutylpiperidin-4-amine hydrochloride in deionized water. While stirring, slowly add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH of the solution is greater than 10, ensuring the complete conversion of the hydrochloride salt to its free base form.[6][7]
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract it three times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The free amine is more soluble in the organic phase.[1][7]
Combine & Dry: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free base, which may be an oil or a low-melting solid.
Salt Formation & Recrystallization:
Dissolve the free base in a minimum amount of a suitable solvent, such as isopropanol or anhydrous diethyl ether.[5][8]
Slowly add a solution of hydrogen chloride in ether (or a similar solvent) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.[9]
Monitor the precipitation. Stop adding acid once the formation of new precipitate ceases.
Isolation & Drying: Collect the purified solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[11] Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q: What is the best way to store 1-Isobutylpiperidin-4-amine hydrochloride to prevent degradation?A: As an amine salt, it is relatively stable. However, to prevent slow oxidation or degradation, it should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[15]
Q: Can I use distillation to purify the free base?A: Distillation is a viable option for purifying the free base before converting it to the hydrochloride salt, especially if there is a significant difference in boiling points between your product and the impurities.[5] However, for a hydrochloride salt, which has a high melting point and is non-volatile, distillation is not appropriate.
Q: My compound still shows impurities after one round of recrystallization. What should I do?A: If impurities persist, it's likely that they have similar solubility properties to your product in the chosen solvent. You can either try a different recrystallization solvent system or, more effectively, perform a preliminary purification using an orthogonal technique like acid-base extraction or column chromatography to remove the bulk of the impurities before a final recrystallization.[5] Slow cooling is crucial, as rapid cooling can trap impurities within the crystal lattice.[12]
References
Benchchem.
Benchchem.
Benchchem.
ECHEMI.
Google Patents.
ResearchGate.
Benchchem.
Recrystalliz
Reddit. Amine workup.
ResearchGate.
Recrystalliz
Experiment 2: Recrystalliz
YouTube. How to purify Amine?
Benchchem. Synthesis of 3-(piperidin-4-yl)indolin-2-one Hydrochloride: A Detailed Guide for Researchers.
Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar
Technical Support Center: Troubleshooting the Hygroscopic Behavior of 1-Isobutylpiperidin-4-amine HCl
Introduction: Welcome to the technical support center for 1-Isobutylpiperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
Welcome to the technical support center for 1-Isobutylpiperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As an amine hydrochloride salt, 1-Isobutylpiperidin-4-amine HCl possesses inherent hygroscopic properties, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to challenges in handling, weighing, and maintaining the compound's integrity, ultimately impacting experimental reproducibility and outcomes.
This document provides a comprehensive resource in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies. The information herein is grounded in established scientific principles and best practices for handling hygroscopic materials in a laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
Q1: What does it mean for 1-Isobutylpiperidin-4-amine HCl to be hygroscopic?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] For 1-Isobutylpiperidin-4-amine HCl, this means the solid powder can absorb atmospheric moisture, leading to a range of potential issues.
Q2: What are the observable signs of water absorption in my sample?
A2: The most common physical manifestation of water uptake is a change in the powder's consistency. You may observe:
Clumping or Caking: The free-flowing powder will begin to form aggregates.[1][3]
"Wet" or Pasty Appearance: In cases of significant moisture absorption, the powder may appear damp or even begin to dissolve in the absorbed water, a phenomenon known as deliquescence.[1]
Q3: What are the potential consequences of using 1-Isobutylpiperidin-4-amine HCl that has absorbed water?
A3: Using a "wet" sample can have several detrimental effects on your experiments:
Inaccurate Weighing and Stoichiometry: The measured weight of the compound will include the mass of the absorbed water, leading to an underestimation of the actual amount of the active molecule. This will result in incorrect molar calculations and can significantly impact reaction yields and kinetics.[1]
Altered Solubility: The presence of water can change the solubility profile of the compound in various organic solvents.
Potential for Side Reactions: Water can act as a reactant in many chemical transformations.[4][5] For instance, it can hydrolyze sensitive functional groups or interfere with reactions that require anhydrous conditions.
Degradation of the Compound: The presence of moisture can promote the degradation of the amine hydrochloride, leading to the formation of impurities.[1][6]
Inconsistent Analytical Results: Water can interfere with various analytical techniques, such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), leading to broadened peaks or the appearance of unexpected signals.
Q4: How should I properly store 1-Isobutylpiperidin-4-amine HCl to minimize moisture absorption?
A4: Proper storage is the first line of defense against hygroscopicity.[3]
Primary Container: Always keep the compound in a tightly sealed container.[3][7]
Secondary Enclosure: Store the primary container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[7][8] For long-term storage or for highly sensitive applications, consider placing the container in a sealed bag with desiccant packs.[7]
Inert Atmosphere: For the highest level of protection, store the compound in a glovebox under an inert atmosphere (e.g., nitrogen or argon).[1][8]
Aliquoting: To avoid repeatedly exposing the bulk material to the atmosphere, consider aliquoting the compound into smaller, single-use vials under a dry environment.[1]
Part 2: Troubleshooting Guides
Issue 1: My 1-Isobutylpiperidin-4-amine HCl has clumped. Can I still use it?
This is a common issue, and the appropriate course of action depends on the extent of clumping and the sensitivity of your experiment.
Troubleshooting Workflow:
Caption: Decision workflow for handling clumped 1-Isobutylpiperidin-4-amine HCl.
Explanation of Steps:
Assess the Severity: Gently probe the material with a clean, dry spatula. If the clumps are soft and easily broken up, the water absorption may be minimal.[1] If the material is hard, caked, or appears wet, it has likely absorbed a significant amount of moisture.
For Non-Critical Applications: If your experiment is qualitative or for initial screening purposes, you may be able to proceed after drying the material. However, be aware that the weighed amount will not be accurate.
For Critical Applications: For any quantitative work, such as kinetic studies, yield optimization, or GMP synthesis, it is crucial to either use a fresh, dry lot of the compound or to accurately determine the water content and adjust the weighed amount accordingly.
Issue 2: My reaction yield is lower than expected, or the reaction is not proceeding to completion.
Unexpected reaction outcomes can often be traced back to the quality of the starting materials. If you suspect the hygroscopic nature of 1-Isobutylpiperidin-4-amine HCl is the culprit, follow these steps.
Troubleshooting Protocol:
Verify Anhydrous Conditions: If your reaction is sensitive to moisture, ensure that all solvents and other reagents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., using Schlenk techniques or in a glovebox).
Determine Water Content of the Amine: The most accurate way to quantify the amount of water in your 1-Isobutylpiperidin-4-amine HCl is through Karl Fischer titration.[9] This technique is highly specific to water and can detect even trace amounts.
Karl Fischer Titration Summary:
Principle: A coulometric or volumetric titration based on the reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.
Sample Preparation: Due to the hygroscopic nature of the sample, it is critical to handle it quickly and in a low-humidity environment to prevent further water absorption during sample preparation.[10]
Interpretation: The result will give you the percentage of water by weight in your sample.
Adjust Stoichiometry: Once you have determined the water content, you can calculate the corrected mass of the amine needed for your reaction.
Formula for Corrected Mass:
Corrected Mass = (Desired Mass of Dry Amine) / (1 - (Water Content Percentage / 100))
Drying Method
Procedure
Pros
Cons
Vacuum Oven Drying
Place the compound in a vacuum oven at a moderate temperature (e.g., 40-50°C) under high vacuum for several hours.
Place the compound in a vacuum desiccator with a strong desiccant (e.g., phosphorus pentoxide) at room temperature for an extended period (24-48 hours).
Gentle method, less risk of thermal degradation.
May be slower and less effective for removing bound water.
Freeze-Drying (Lyophilization)
Dissolve the compound in a suitable solvent (e.g., water, if it can be subsequently removed), freeze the solution, and then apply a vacuum to sublime the solvent.
Requires specialized equipment and may not be suitable for all applications.
Note: After any drying procedure, it is essential to handle the compound in a dry, inert atmosphere to prevent re-absorption of moisture.
Issue 3: I am observing unexpected peaks in my analytical data (NMR, HPLC).
Water can manifest in analytical data in several ways.
Troubleshooting Steps:
NMR Spectroscopy:
Symptom: A broad peak in the spectrum, the chemical shift of which can vary depending on the solvent and concentration. In deuterated chloroform (CDCl₃), this peak often appears around 1.5-1.6 ppm. In dimethyl sulfoxide-d₆ (DMSO-d₆), it can be around 3.3 ppm.
Confirmation: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The water peak should exchange with the deuterium and either disappear or significantly diminish.
Solution: Use a fresh, dry sample or dry the existing sample as described above. Ensure your NMR solvent is anhydrous.
HPLC Analysis:
Symptom: Poor peak shape, shifting retention times, or the appearance of new, small peaks that may be degradation products.
Troubleshooting:
Prepare a fresh sample using a new, unopened container of 1-Isobutylpiperidin-4-amine HCl and compare the chromatograms.
Part 3: Best Practices for Handling 1-Isobutylpiperidin-4-amine HCl
To ensure the highest quality and reproducibility of your experimental results, adhere to the following best practices:
Work in a Controlled Environment: Whenever possible, handle the solid compound in a glovebox or in an area with controlled low humidity.[1][8][17]
Minimize Exposure Time: When weighing the compound in the open, do so as quickly as possible to minimize its exposure to the atmosphere.[1][3] Have all necessary equipment ready before opening the container.
Use Appropriate Tools: Use clean, dry spatulas and weighing vessels.
Seal Containers Promptly and Securely: Immediately and tightly close the container after dispensing the material.[3] Consider sealing the cap with parafilm for extra protection.[7]
Prepare Solutions Freshly: If possible, prepare solutions of 1-Isobutylpiperidin-4-amine HCl immediately before use. If you need to store solutions, do so in tightly sealed containers, and consider the stability of the compound in the chosen solvent.
By understanding the hygroscopic nature of 1-Isobutylpiperidin-4-amine HCl and implementing these troubleshooting and handling strategies, you can mitigate the risks associated with moisture absorption and ensure the integrity and success of your experiments.
References
Benchchem. (n.d.). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
Carboxyl / Alfa Chemistry. (n.d.). Moisture Analysis and the Test Methods.
Zhang, T., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(8), 999.
CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know.
BryAir. (n.d.). Quality Air For The Pharmaceutical Industry.
Scribd. (n.d.). Drying Techniques in Pharmaceutical Processing | PDF.
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
Precisa. (n.d.). Moisture Determination In 3 Steps.
Applied Analytics. (2020, April 6). Application Note AN-055: Measuring Water in Anhydrous Solvents (Chlorobenzene, MIBK, Acrylonitrile).
Buchi.com. (n.d.). Freeze drying of Pharmaceutical Ingredients.
Smolecule. (n.d.). handling hygroscopic properties of hydrochloride salts.
PubMed. (2001). Moisture determination in hygroscopic drug substances by near infrared spectroscopy.
MilliporeSigma. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
Royal Society of Chemistry. (2021, February 12). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend.
accessdata.fda.gov. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
ResearchGate. (2019, January 15). (PDF) The Applications of Water as Reagents in Organic Synthesis: Reactions and Applications.
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
ChemicalBook. (2023, October 12). 4,4-Piperidinediol hydrochloride: properties, applications and safety.
Technical Support Center: Optimizing Amide Coupling Reactions with 1-Isobutylpiperidin-4-amine hydrochloride
Welcome to our dedicated technical support center for optimizing amide coupling reactions involving 1-Isobutylpiperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for optimizing amide coupling reactions involving 1-Isobutylpiperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis, with a specific focus on the critical role of reaction temperature. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
This section addresses specific issues you may encounter. The advice provided is based on established chemical principles and field-proven experience.
Q1: My reaction shows little to no conversion at room temperature. Should I immediately increase the heat?
Answer: While increasing temperature can enhance reaction rates, it's not always the first or best solution.[1] Heating a stalled reaction without proper diagnosis can lead to the decomposition of reagents and the formation of impurities.[2]
Before Increasing Temperature, Verify the Following:
Liberation of the Free Amine: Your starting material is a hydrochloride salt. The amine must be deprotonated to its free, nucleophilic form for the reaction to proceed. Ensure you have added a sufficient amount of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). A general rule is to use at least 2.0 equivalents of base: 1.0 equivalent to neutralize the HCl salt and 1.0 equivalent to scavenge the acid produced during the coupling.
Activity of Coupling Reagents: Carbodiimide reagents like EDC are sensitive to moisture and can degrade over time.[3] Urone-based reagents like HATU can also hydrolyze. Use a fresh bottle or a properly stored reagent if you suspect degradation.
Carboxylic Acid Activation: For many coupling reagents, particularly uronium salts like HATU, a "pre-activation" step is beneficial.[4][5] This involves stirring the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine. This allows for the formation of the activated ester intermediate, which minimizes side reactions.[5]
Solvent & Concentration: Ensure you are using an appropriate anhydrous aprotic solvent such as DMF, DCM, or acetonitrile.[6] Reactions that are too dilute may proceed slowly; a starting concentration of 0.1-0.5 M is typical.
If these factors are all correct, a systematic increase in temperature is a logical next step. Gently heating the reaction to 40-60 °C can often improve yields for less reactive partners.[7][8]
Q2: My starting materials are consumed, but the yield of my desired amide is low. How can temperature be a factor?
Answer: This common scenario suggests that while the reaction is proceeding, it is favoring one or more side reactions over the desired amide formation. Temperature is a major factor in the kinetics of these competing pathways.
Potential Temperature-Related Side Reactions:
N-Acylurea Formation: With carbodiimide reagents (EDC, DCC), the highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which cannot react further.[2] This side reaction is often accelerated by higher temperatures. Performing the initial activation at 0 °C and adding a benzotriazole additive like HOBt or Oxyma can trap the active intermediate as a more stable ester, mitigating this issue.[2][3]
Epimerization/Racemization: If your carboxylic acid has a chiral center (especially an α-amino acid), elevated temperatures can significantly increase the rate of racemization.[1][2][3] The mechanism often involves the formation of an azlactone intermediate.[9] To suppress this, it is crucial to use a racemization-suppressing additive like HOBt and keep the temperature as low as possible.[3][10]
Decomposition: The activated carboxylic acid, the coupling reagents themselves, or even the desired product might not be stable at elevated temperatures, leading to decomposition and a complex mixture of impurities.
If you suspect side reactions, it is recommended to run the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) and monitor closely.[4][11]
Q3: What is the optimal starting temperature for my coupling reaction?
Answer: The "optimal" temperature is highly dependent on the specific substrates and the coupling reagent chosen. There is no single temperature that works for all reactions. However, we can provide general guidelines based on the class of coupling reagent.
Coupling Reagent Class
Examples
Typical Starting Temperature
Rationale & Expert Insights
Carbodiimides
EDC, DCC, DIC
0 °C, then warm to RT
The initial activation of the carboxylic acid is often exothermic. Starting at 0 °C helps control this exotherm and minimizes the formation of the N-acylurea byproduct.[2][12] Adding HOBt or Oxyma is strongly recommended to improve efficiency and reduce side reactions.[10][13]
Uronium/Aminium Salts
HATU, HBTU
Room Temperature (20-25 °C)
These reagents are highly efficient and reactions are often complete within a few hours at room temperature.[4][14] Pre-activation of the acid for 15-30 minutes before adding the amine is a best practice.
Phosphonium Salts
PyBOP, PyAOP
0 °C to Room Temperature
Similar to uronium salts, these are very efficient. Starting at 0 °C and warming to RT is a common and safe practice.[4]
For sterically hindered or electronically deactivated coupling partners, it may be necessary to gently heat the reaction (e.g., 40-50 °C) after an initial period at room temperature.[7][14] Always monitor the reaction progress by TLC or LC-MS to avoid unnecessary heating that could lead to decomposition.[3]
Q4: How should I properly monitor a reaction while optimizing temperature?
Answer: Effective reaction monitoring is critical to understanding the impact of temperature. The goal is to track the disappearance of the limiting starting material and the appearance of the desired product.
Recommended Monitoring Protocol:
Establish a Baseline: Before starting the reaction, spot the starting carboxylic acid and the amine on a TLC plate to know their respective Rf values. Run an initial LC-MS of your starting materials if available.
Time Zero (t=0): As soon as all reagents are mixed, take the first sample from the reaction mixture.
Regular Sampling: Take small aliquots from the reaction at regular intervals (e.g., every 30-60 minutes).
Quench and Analyze: Immediately quench the aliquot in a small vial containing a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction. Analyze by TLC or, preferably, LC-MS.[15]
Interpretation: On the TLC, look for the disappearance of the limiting starting material and the appearance of a new spot corresponding to the product. LC-MS will give you a much clearer picture of the conversion to product and the formation of any byproducts. Continue monitoring until no further change is observed.[16][17]
This systematic monitoring will tell you not just if the reaction is working, but how fast and how cleanly it is proceeding at a given temperature.
Visualized Workflows & Protocols
Troubleshooting & Temperature Optimization Workflow
The following diagram outlines a logical decision-making process for troubleshooting and optimizing the reaction temperature.
Caption: Troubleshooting flowchart for temperature optimization.
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol provides a robust starting point for coupling 1-Isobutylpiperidin-4-amine hydrochloride with a generic carboxylic acid.
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
Solvent Addition: Dissolve the solids in an anhydrous aprotic solvent (e.g., DCM or DMF, to a concentration of 0.1-0.5 M).
Cooling: Cool the mixture to 0 °C using an ice-water bath.[11]
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes for pre-activation.
Amine Addition: In a separate flask, dissolve 1-Isobutylpiperidin-4-amine hydrochloride (1.1 eq) in a minimum amount of the reaction solvent and add DIPEA (2.5 eq). Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.[3]
Workup: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with 1 M citric acid, saturated sodium bicarbonate solution, and brine.[16] The aqueous washes help remove the urea byproduct from EDC and any excess base or HOBt.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Temperature Screening Experiment
To empirically determine the best temperature, set up multiple reactions in parallel.
Setup: Prepare a stock solution of your carboxylic acid, coupling reagent, and base in your chosen solvent. Prepare a separate stock solution of your amine hydrochloride and base.
Distribution: Distribute equal volumes of the acid stock solution into three separate reaction vials.
Temperature Control: Place each vial in a reaction block or bath set to a different temperature (e.g., Vial 1: Room Temperature, Vial 2: 40 °C, Vial 3: 60 °C).
Initiation: Add an equal volume of the amine stock solution to each vial simultaneously to start the reactions.
Monitoring: At set time points (e.g., 1h, 2h, 4h, and 16h), take a small, equal-sized aliquot from each reaction.
Analysis: Quench all aliquots and analyze them by LC-MS. Compare the percentage of product formation versus remaining starting materials and the profile of impurities at each temperature and time point. This will provide a clear dataset to select the optimal temperature that balances reaction speed and purity.
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025, August 28).
Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (n.d.).
Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025, August 6).
Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction - Benchchem. (n.d.).
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine - Benchchem. (n.d.).
Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing). (2023, December 21). DOI:10.1039/D3OB01673K.
Stirring Peptide Synthesis to a New Level of Efficiency - ChemRxiv. (n.d.).
Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC. (n.d.).
Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2).
Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (n.d.).
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1-Isobutylpiperidin-4-amine HydrochlorideTopic: Minimizing Side Reactions & Process Optimization
Reference ID: TSC-ISO-PIP-004
Executive Summary
1-Isobutylpiperidin-4-amine hydrochloride (CAS: 1177306-12-5) is a bifunctional building block containing a nucleophilic primary amine at the C4 position and a sterically hindered, basic tertiary amine at the N1 position.[1] While the isobutyl group protects the ring nitrogen from participating in standard electrophilic attacks, the hydrochloride salt form and the basicity of the piperidine ring introduce specific challenges.
This guide addresses the three most common failure modes: stoichiometric mismatch due to hygroscopicity , incomplete coupling due to "salt effects," and solubility-driven workup losses .
Part 1: Critical Handling & Stoichiometry
Q: My reaction yield is consistently 10-15% lower than calculated. Is the reagent unstable?
A: It is likely not instability, but a stoichiometric error driven by hygroscopicity .
Amine hydrochloride salts are hygroscopic. If you weigh the solid without correcting for water content or the HCl counter-ion, you are effectively under-loading the amine.
The Fix: The "Effective Molar Mass" Calculation
Do not rely on the theoretical MW alone.
Check the Certificate of Analysis (CoA): Look for the water content (Karl Fischer titration).
Calculate Adjusted MW:
Drying Protocol: If precise stoichiometry is critical (e.g., 1:1 coupling with a precious intermediate), dry the salt in a vacuum desiccator over
*Multiply the weighed mass by this factor to get the mass of the active free amine equivalent.
Part 2: Reaction Optimization (Coupling Chemistry)
Q: I am seeing unreacted activated ester/acid despite adding excess amine. Why?
A: This is the "Salt Effect." The hydrochloride salt prevents the amine from acting as a nucleophile until it is deprotonated. If you rely on a weak base or insufficient equivalents, the equilibrium favors the inactive ammonium salt (
).
The Mechanism:
The primary amine (
) is protonated by the HCl. You must add enough base to neutralize both the HCl counter-ion and the generated acid from the coupling reaction.
Protocol: In-Situ Neutralization (The "Break-Free" Method)
Base of Choice: Diisopropylethylamine (DIPEA). Avoid Triethylamine (TEA) if using reactive halides, as TEA can form quaternary ammonium salts.
Equivalents: Use 3.0 equivalents of DIPEA relative to the amine salt.
1.0 eq to neutralize the HCl salt.
1.0 eq to neutralize the byproduct (e.g., HOBt, HCl).
1.0 eq to maintain basic pH.
Q: How do I prevent dimerization or bis-acylation?
A: This occurs if the N1-isobutyl tertiary amine participates in the reaction (rare) or if the product reacts with a second equivalent of electrophile.
Troubleshooting Steps:
Control pH: Keep pH < 10 during coupling. Extremely high pH can make the tertiary amine more nucleophilic, potentially leading to N-oxide formation if oxidants are present, or quaternary salt formation with strong alkylators.
Order of Addition:
Wrong: Mix Amine HCl + Base + Acid + Coupling Agent all at once.
Right: Pre-activate the Carboxylic Acid (with EDC/HOBt or HATU) for 15 mins. Separately , mix Amine HCl + DIPEA in solvent for 5 mins to free-base. Then combine. This prevents the "hot" coupling agent from reacting with the base or the salt form inefficiently.
Part 3: Workup & Purification Strategy
Q: I lose product during the aqueous wash. Is it water-soluble?
A: Yes. The 1-isobutyl group adds lipophilicity, but the piperidine core is highly basic. In standard acidic or neutral washes, the product protonates and partitions into the water layer.
The "pH Switch" Extraction Protocol
To maximize recovery, you must exploit the pH-solubility profile.
Quench: Dilute reaction with EtOAc or DCM.
Acid Wash (Removal of impurities): Wash with 0.5M HCl.
Result: Product moves to Aqueous Layer (protonated). Impurities (non-basic) stay in Organic Layer.
Action: Keep the Aqueous Layer. Discard Organic.
Base Switch: Basify the Aqueous Layer to pH > 12 using 2M NaOH.
Result: Product deprotonates and becomes oil/precipitate.
Extraction: Extract the milky aqueous mixture with DCM (3x).
Result: Product moves back to Organic Layer .
Dry & Concentrate: Dry over
.
Part 4: Visualizing the Workflow
The following diagram illustrates the critical decision points to avoid side reactions and yield loss.
Figure 1: Optimized workflow for handling 1-Isobutylpiperidin-4-amine HCl, highlighting the "pH Switch" purification method.
References
Organic Chemistry Portal. (2025). Amide Synthesis by Acylation: General Protocols. Retrieved from [Link]
National Institutes of Health (NIH). (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives. PubMed.[2] Retrieved from [Link]
Purification of 1-Isobutylpiperidin-4-amine hydrochloride via column chromatography
Technical Support Center: Purification of 1-Isobutylpiperidin-4-amine Hydrochloride Case ID: PUR-AMINE-ISO-04 Subject: Troubleshooting & Protocols for Column Chromatography of Diamine Salts Status: Open Support Level: Ti...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 1-Isobutylpiperidin-4-amine Hydrochloride
Case ID: PUR-AMINE-ISO-04
Subject: Troubleshooting & Protocols for Column Chromatography of Diamine Salts
Status: Open
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Purifying 1-Isobutylpiperidin-4-amine hydrochloride via standard silica gel chromatography presents a fundamental chemical conflict. Silica gel is acidic (
). Your target molecule is a diamine salt (primary amine at C4, tertiary amine at N1).
The Core Problem: The hydrochloride salt will likely exchange with the silanols on the silica surface, becoming irreversibly adsorbed or "streaking" (tailing) severely. You generally cannot chromatograph the HCl salt directly on normal-phase silica with standard solvents.
The Solution: You have two viable pathways. Pathway A (Free-Basing) is the standard organic synthesis approach. Pathway B (Reverse Phase) is preferred if you must keep the molecule in its salt form or if it is too polar for normal phase.
Part 1: Decision Matrix & Workflow
Before starting, determine your constraints. Use the following logic flow to select the correct protocol.
Caption: Decision tree for selecting the optimal purification strategy based on chemical form constraints.
Part 2: Detailed Protocols
Pathway A: The "Free-Base & Flash" Strategy (Recommended)
Logic: The isobutyl group provides sufficient lipophilicity for the free base to be soluble in Dichloromethane (DCM). By removing the HCl, you eliminate the ionic interaction with silica, though hydrogen bonding remains.
Free-Basing: Dissolve your crude HCl salt in a minimal amount of water. Add 1N NaOH until pH > 12. Extract 3x with DCM. Dry the organic layer over
and concentrate.
Mobile Phase Preparation: Prepare a solvent system of DCM : MeOH : NH4OH (90 : 9 : 1) .
Note: The ammonia is critical. It competes with the amine for silanol sites on the silica, preventing tailing [1].[2]
Column Loading: Dissolve the free amine in a minimal amount of DCM (or DCM/MeOH 9:1). Load onto the silica cartridge.
Elution: Run the column. The isobutyl group usually pushes the product to an Rf of 0.2–0.4 in this system.
Salt Reformation (Optional): Once pure, dissolve the oil in diethyl ether and add 2M HCl in ether dropwise to precipitate the pure hydrochloride salt.
Pathway B: Reverse Phase (C18) Strategy
Logic: If the free base is volatile or unstable, or if you lack extraction facilities, use C18 silica. The salt is water-soluble and will not bind irreversibly to C18.
Reagents Required:
C18 Flash Cartridge
Water (HPLC Grade)
Acetonitrile (MeCN)
Trifluoroacetic Acid (TFA) or Formic Acid (0.1% v/v)
Protocol:
Sample Prep: Dissolve the crude HCl salt directly in water (or 5% MeCN/Water).
Mobile Phase:
Solvent A: Water + 0.1% TFA
Solvent B: Acetonitrile + 0.1% TFA
Gradient: Start at 0% B (100% Aqueous) and ramp to 50% B over 15 Column Volumes (CV).
Note: The isobutyl group makes this molecule moderately hydrophobic; it will likely elute between 15-30% MeCN.
Workup: Freeze-dry (lyophilize) the fractions to recover the salt.
Part 3: Troubleshooting Center (FAQs)
Q1: I am running the "Free-Base" method, but my compound is still streaking (tailing) across 20 test tubes. Why?
Diagnosis: The silica is still too acidic, or the amine concentration is locally too high.
Fix 2 (Triethylamine): If ammonia is difficult to handle, pretreat your silica column with 1% Triethylamine (TEA) in Hexanes, then run your column with DCM : MeOH : TEA (95 : 4 : 1) . TEA is a stronger base and shields silanols effectively [2].
Q2: I tried to run the HCl salt directly on silica with DCM/MeOH, and it never came off. Where is it?
Diagnosis: Cation exchange. The protonated amine (
) has exchanged with the silanol proton (), forming an ionic bond ().
Fix: You must "strip" the column. Flush with DCM : MeOH : NH4OH (80 : 18 : 2) . The high ammonia concentration will displace your product. In the future, never load an amine salt onto normal silica without free-basing first.
Q3: The product dissolves in water but not in DCM/MeOH. How do I load it?
Diagnosis: This is common for the HCl salt form.[4]
Fix: Use a "Solid Load" (Dry Load). Dissolve the salt in MeOH/Water, add Celite or loose silica (approx 5x weight of crude), and evaporate to dryness on a rotovap. Load this powder on top of your column. Warning: If using silica for the dry load, the salt may stick (see Q2). Celite is safer.
Q4: Can I use "Amine-Functionalized" Silica?
Answer: Yes, this is the ideal (but more expensive) solution. KP-NH (Amino-silica) cartridges are basic. You can load the amine (or even the salt, sometimes) and elute with simple Hexane : Ethyl Acetate gradients. The basic surface prevents the acid-base interaction entirely [3].
Part 4: Data & Solvent Systems
Table 1: Recommended Solvent Systems for 1-Isobutylpiperidin-4-amine
Method
Stationary Phase
Mobile Phase A
Mobile Phase B
Modifier
Typical Ratio
Normal Phase
Silica (Standard)
DCM
Methanol
(1%)
90:9:1 to 80:19:1
Normal Phase
Silica (Standard)
DCM
Methanol
TEA (1-2%)
95:5 (+1% TEA)
Reverse Phase
C18 (Bonded)
Water
Acetonitrile
0.1% TFA
Gradient 0% 40% B
Ideal Phase
Amino-Silica (NH2)
Hexane
Ethyl Acetate
None
50:50 to 0:100
References
Biotage. (2023).[5] Is there an easy way to purify organic amines? Retrieved from [Link]
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
Sorbent Technologies. (2022). Amino Silica Gel Applications.[2][6][7][8] Retrieved from [Link]
Technical Support Center: Drying Protocols for 1-Isobutylpiperidin-4-amine Hydrochloride
Welcome to the technical support and troubleshooting guide for 1-Isobutylpiperidin-4-amine hydrochloride (CAS 1177306-12-5). Because this compound features both a primary amine and a tertiary piperidine nitrogen, its hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting guide for 1-Isobutylpiperidin-4-amine hydrochloride (CAS 1177306-12-5). Because this compound features both a primary amine and a tertiary piperidine nitrogen, its hydrochloride salt is highly polar and prone to extensive hydrogen bonding with water. This makes the isolation and drying phases notoriously difficult due to severe hygroscopicity and deliquescence.
This guide is designed for drug development professionals and synthesists. It provides causality-driven troubleshooting, regulatory thresholds, and self-validating experimental protocols to ensure your material is anhydrous, stable, and compliant for downstream applications.
Part 1: Troubleshooting & FAQs
Q1: My 1-Isobutylpiperidin-4-amine HCl wet cake turns into a sticky, gummy paste when I transfer it to the vacuum oven. Why does this happen, and how can I prevent it?
Causality: Amine hydrochlorides lower the vapor pressure of water, causing them to absorb atmospheric moisture rapidly (deliquescence). If the wet cake contains residual polar solvents (e.g., methanol or ethanol), heating it in the oven increases the salt's solubility in its own trapped solvent/water matrix. The compound essentially "melts" into a paste before the solvent has a chance to evaporate.
Solution: Minimize atmospheric exposure by transferring the wet cake under a dry nitrogen blanket. Alternatively, perform a solvent exchange (slurry wash) with a non-polar, non-hygroscopic solvent like toluene or heptane on the filter before transferring it to the oven.
Q2: Standard vacuum drying at 60 °C is failing to remove residual water, leaving the Karl Fischer (KF) moisture content above 2%. What is the most effective way to drive off this trapped water?
Causality: Water molecules strongly hydrogen-bond to the protonated primary and tertiary amine centers of the piperidine ring, forming stable hydrates that resist standard vacuum drying. Increasing the temperature further risks thermal degradation or discoloration of the amine.
Solution: Utilize azeotropic distillation. By suspending the wet salt in toluene and distilling, water is forcefully removed as a minimum-boiling toluene-water azeotrope (~85 °C). The anhydrous amine hydrochloride is insoluble in dry toluene and will precipitate as a crisp, free-flowing powder. This is a [2].
Q3: We are using this compound as an API intermediate. What are the regulatory limits for the residual solvents used during its synthesis and drying?
Causality: To ensure patient safety and avoid downstream catalytic poisoning, residual solvents must be strictly controlled according to the [1].
Solution: Solvents are categorized by their toxicity profile. If you use toluene for azeotropic drying, it is a Class 2 solvent and must be reduced to ≤ 890 ppm. See Table 1 for a complete breakdown of relevant solvent limits.
Q4: Can I use lyophilization (freeze-drying) to isolate the salt directly from an aqueous reaction mixture?
Causality: Yes. Lyophilization entirely avoids the liquid phase and the associated thermal stress. Since [3] is highly water-soluble, freezing the aqueous solution and subliming the ice under deep vacuum (< 0.1 mbar) prevents the deliquescent paste phase entirely, yielding a highly porous, instantly soluble powder.
Solution: See Protocol C below for the step-by-step lyophilization methodology.
Part 2: Quantitative Data & Regulatory Thresholds
To ensure compliance with global pharmacopeias, all drying workflows must be validated against the following limits.
Table 1: ICH Q3C(R8) Residual Solvent Limits for Common Processing Solvents
Solvent
ICH Class
Toxicity Profile
Concentration Limit (ppm)
Toluene
Class 2
Non-genotoxic animal carcinogen / Neurotoxin
890
Methanol
Class 2
Neurotoxicity / Teratogenicity
3,000
Tetrahydrofuran (THF)
Class 2
Non-genotoxic carcinogen
720
Isopropanol
Class 3
Low toxic potential
5,000
Heptane
Class 3
Low toxic potential
5,000
Table 2: Comparison of Drying Methodologies for Amine Hydrochlorides
Drying Method
Temp Range
Ideal Starting Material
Advantages
Disadvantages
Vacuum + P2O5
40 - 50 °C
Solvent-wet cake (low water)
Simple setup, scalable
Slow, prone to clumping if water is high
Azeotropic Distillation
85 - 110 °C
High-water wet cake / Slurry
Highly effective water removal
Requires solvent (Toluene), thermal stress
Lyophilization
-40 to 20 °C
Aqueous solutions
No thermal degradation
Capital intensive, slow process
Part 3: Standardized Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next synthetic step until the validation checkpoints are met.
Purpose: To forcefully remove trapped water by exploiting the minimum-boiling toluene-water azeotrope.
Reactor Setup: Equip a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer. Purge the system with dry Nitrogen.
Suspension: Add the wet 1-Isobutylpiperidin-4-amine HCl cake to the flask. Add dry toluene (approx. 10 mL per gram of wet cake) to form a slurry.
Distillation: Heat the mixture to reflux (bath temperature ~115 °C). The toluene-water azeotrope will vaporize at ~85 °C, condense, and phase-separate in the Dean-Stark trap.
Isolation: Once water removal is complete, cool the suspension to 0-5 °C under Nitrogen. The anhydrous amine hydrochloride will fully precipitate.
Filtration: Filter the crisp white solid rapidly under a Nitrogen stream. Transfer to a vacuum oven and dry at 50 °C at < 10 mbar for 12 hours to remove residual toluene.
Validation Checkpoint:
In-Process Control (IPC): Distillation is complete only when the water volume in the Dean-Stark trap remains static for 60 consecutive minutes.
Quality Control (QC): Perform GC-FID. The system is validated only if residual Toluene is < 890 ppm.
Purpose: To gently dry highly hygroscopic batches without applying thermal stress.
Preparation: Transfer the damp solid into a pre-weighed, wide-mouth amber glass vial. Do not pack the solid; maximize the exposed surface area.
Desiccant Setup: Place a glass petri dish containing fresh Phosphorus Pentoxide (P₂O₅) powder into the bottom of a vacuum desiccator. (Caution: P₂O₅ reacts violently with liquid water).
Vacuum Application: Place the sample vials in the desiccator. Apply high vacuum (< 1 mbar) using a rotary vane pump equipped with a cold trap.
Equilibration: Seal the desiccator under vacuum and leave it undisturbed for 24-48 hours. The P₂O₅ acts as an aggressive moisture sink, driving the equilibrium toward the dry salt.
Validation Checkpoint:
In-Process Control (IPC): Observe the P₂O₅ powder. If it forms a glassy crust (polyphosphoric acid), its surface is saturated. Break the vacuum, replace the P₂O₅, and resume.
Quality Control (QC): Perform Karl Fischer (KF) titration. The system is validated if water content is < 0.5%.
Protocol C: Lyophilization (Freeze-Drying)
Purpose: Direct isolation from aqueous solutions to yield a highly porous, instantly soluble powder.
Pre-freezing: Dilute the aqueous 1-Isobutylpiperidin-4-amine HCl solution to < 10% w/v. Flash-freeze the solution in a lyophilization flask using a dry ice/acetone bath (-78 °C) while rotating to form a thin, even shell.
Primary Drying: Attach the flask to the lyophilizer manifold. Apply vacuum (< 0.1 mbar). Set the shelf temperature to -20 °C. Sublimation of ice will occur over 24-48 hours.
Secondary Drying: Ramp the shelf temperature to 20 °C for 4 hours to desorb tightly bound water molecules from the amine salt.
Validation Checkpoint:
In-Process Control (IPC): Monitor the Pirani gauge. Primary drying is complete when the chamber pressure drops sharply, indicating the absence of subliming ice.
Part 4: Decision Workflow
Use the following logical pathway to select the correct drying protocol based on the physical state of your crude material.
Workflow for selecting the optimal 1-Isobutylpiperidin-4-amine HCl drying protocol.
References
Q3C(R8) Impurities: Guidance for Residual Solvents
Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH)
URL:[Link]
US5045244A - Preparation of metal halide-amine complexes (Azeotropic Drying of Amine Hydrochlorides)
Reference Data & Comparative Studies
Validation
HPLC Method Development Guide: 1-Isobutylpiperidin-4-amine Hydrochloride Purity
Executive Summary 1-Isobutylpiperidin-4-amine hydrochloride presents a classic chromatographic paradox: it is a highly polar, basic aliphatic amine that lacks a strong UV chromophore. Traditional acidic Reversed-Phase Li...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Isobutylpiperidin-4-amine hydrochloride presents a classic chromatographic paradox: it is a highly polar, basic aliphatic amine that lacks a strong UV chromophore. Traditional acidic Reversed-Phase Liquid Chromatography (RPLC) often fails this analyte, yielding broad, tailing peaks due to silanol interactions and poor retention of the ionized amine.
This guide objectively compares three distinct separation strategies—Traditional Acidic C18 , HILIC , and High-pH RPLC —to determine the optimal protocol for purity analysis.
The Verdict: Based on experimental robustness and peak symmetry, High-pH RPLC (pH 10.5) using hybrid-silica particle technology is the superior method. It neutralizes the basic amine, maximizing hydrophobic retention and eliminating silanol-based tailing, while remaining compatible with MS detection.
Part 1: The Challenge & Analyte Profile
The core difficulty lies in the physicochemical properties of the molecule.
Property
Value / Characteristic
Chromatographic Impact
Structure
Aliphatic piperidine ring with primary amine
Dual basic centers ( and ).
Chromophore
None (Aliphatic)
UV detection is limited to low wavelengths (205–210 nm), risking baseline noise.
Polarity
High (LogP < 1.5 at neutral pH)
Poor retention on C18 at acidic pH (elutes in void volume).
Method A fails due to "silanol sting." The protonated amine interacts with residual silanols on the silica, causing severe tailing.
Method B works well for retention but suffers from long equilibration times and solubility issues (the HCl salt is less soluble in 90% ACN).
Method C is the winner. At pH 10.5, the amine is deprotonated (neutral). This eliminates silanol interactions and increases hydrophobicity, allowing the C18 chain to retain the molecule purely based on carbon content.
Part 3: Recommended Experimental Protocol (High-pH RPLC)
This protocol is designed to be self-validating and robust.[2]
Instrumentation & Conditions
System: HPLC with PDA (Photo Diode Array) or CAD (Charged Aerosol Detector).
Note: CAD is preferred due to the weak UV chromophore. If using UV, strict adherence to 210 nm is required.
Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent Hybrid particle).
Critical: Do NOT use standard silica columns; they will dissolve at pH 10.5.
Column Temp: 40°C (Improves mass transfer for amines).
Flow Rate: 1.0 mL/min.
Reagents & Mobile Phase
Buffer (Solvent A): 10mM Ammonium Bicarbonate in HPLC Grade Water. Adjust pH to 10.5 with Ammonium Hydroxide.
Organic (Solvent B): 100% Acetonitrile.
Diluent: 50:50 Water:Acetonitrile (pH adjusted to 10 with NH4OH to ensure free-base solubility).
Gradient Program
Time (min)
% Solvent A (Buffer)
% Solvent B (ACN)
Event
0.0
95
5
Initial Hold
2.0
95
5
Injection
15.0
10
90
Elution of Impurity A
18.0
10
90
Wash
18.1
95
5
Re-equilibration
23.0
95
5
End
Detection Strategy
Since the molecule is aliphatic:
Primary: UV at 210 nm (Reference off).
Alternative: If sensitivity < 0.05% is required, use CAD or ELSD .
Part 4: Method Development Decision Tree
Use this logic flow to troubleshoot or adapt the method for specific formulations.
Figure 2: Decision workflow for detector and buffer selection.
Part 5: Validation & Scientific Integrity (E-E-A-T)
To ensure this method meets ICH Q2(R2) standards [1], the following validation parameters must be met.
System Suitability Criteria
Tailing Factor: NMT (Not More Than) 1.5.
Resolution: > 2.0 between Analyte and Impurity A (N-isobutyl-4-piperidone).
RSD (Precision): < 2.0% for 6 replicate injections.
Linearity & Range
Due to the lack of chromophore, UV linearity may fall off at high concentrations.
Range: 0.1 µg/mL (LOQ) to 150% of target concentration.
Correlation Coefficient (
): > 0.999.
Robustness (The "Self-Validating" Check)
To prove the method is self-validating, perform a pH challenge .
Vary Buffer pH from 10.2 to 10.8.
Expectation: Retention time will shift slightly, but peak shape must remain symmetrical. If tailing appears at pH 10.2, the amine is becoming protonated; increase pH.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] ICH Guidelines.[2][4][5] [Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. [Link]
Waters Corporation. XBridge BEH C18 Columns: Care and Use Manual. (Demonstrates high pH stability up to pH 12).[6] [Link]
Agilent Technologies. Analysis of Aliphatic Amines using High pH Mobile Phases. Application Note. [Link]
A Comparative Guide to the Structural Validation of 1-Isobutylpiperidin-4-amine Hydrochloride
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the di...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery and development pipeline. This guide provides an in-depth technical comparison of analytical techniques for validating the structure of 1-Isobutylpiperidin-4-amine hydrochloride, with a primary focus on Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy. We will explore the theoretical underpinnings, practical experimental considerations, and comparative strengths of complementary analytical methods.
The Central Role of C13 NMR in Structural Elucidation
C13 NMR spectroscopy is a powerful, non-destructive technique that provides direct insight into the carbon skeleton of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal in the C13 NMR spectrum, with its chemical shift (δ) in parts per million (ppm) being highly sensitive to its local electronic environment. This sensitivity allows for the differentiation of carbons based on their hybridization, substitution, and proximity to electron-withdrawing or electron-donating groups.
For a molecule such as 1-Isobutylpiperidin-4-amine hydrochloride, which possesses multiple distinct carbon environments, C13 NMR is an invaluable tool for confirming the connectivity and integrity of its structure.
Decoding the Predicted C13 NMR Spectrum of 1-Isobutylpiperidin-4-amine Hydrochloride
Due to the limited availability of experimental spectra for this specific compound in the public domain, we will utilize a predicted C13 NMR spectrum as a basis for our analysis. This prediction is generated based on established chemical shift libraries and computational algorithms. The predicted chemical shifts provide a robust framework for understanding the expected spectral features.
The structure of 1-Isobutylpiperidin-4-amine hydrochloride features nine unique carbon environments, and therefore, we anticipate nine distinct signals in the proton-decoupled C13 NMR spectrum.
Figure 1: Structure of 1-Isobutylpiperidin-4-amine with carbon numbering for NMR analysis.
Table 1: Predicted C13 NMR Chemical Shifts for 1-Isobutylpiperidin-4-amine Hydrochloride
Carbon Atom(s)
Predicted Chemical Shift (δ, ppm)
Rationale for Chemical Shift
C2, C6
~55-60
α-carbons to the protonated nitrogen are significantly deshielded.
C3, C5
~28-33
β-carbons to the protonated nitrogen, showing less deshielding.
C4
~45-50
Methine carbon attached to the primary amine, deshielded by the nitrogen.
C7
~65-70
Methylene carbon of the isobutyl group, α to the piperidine nitrogen.
C8
~25-30
Methine carbon of the isobutyl group.
C9, C10
~19-24
Diastereotopic methyl carbons of the isobutyl group.
Analysis of Expected Chemical Shifts:
Piperidine Ring Carbons (C2-C6): The protonation of the piperidine nitrogen to form the hydrochloride salt has a pronounced effect on the chemical shifts of the ring carbons. The carbons directly attached to the nitrogen (C2 and C6, the α-carbons) are expected to be the most deshielded (shifted downfield) due to the inductive effect of the positively charged nitrogen.[1] The carbons further away (C3 and C5, the β-carbons) will be less affected. The C4 carbon, being attached to the primary amino group, will also be deshielded.
Isobutyl Group Carbons (C7-C10): The C7 methylene carbon, being α to the piperidine nitrogen, will experience a significant downfield shift. The C8 methine and C9/C10 methyl carbons will have chemical shifts typical for an isobutyl group, though slightly influenced by the proximity of the protonated piperidine ring. The two methyl groups (C9 and C10) are diastereotopic and are therefore expected to have slightly different chemical shifts.
A Multi-faceted Approach: Comparison with Other Analytical Techniques
While C13 NMR provides a detailed carbon roadmap, a comprehensive structural validation relies on a suite of complementary analytical techniques. Each method offers a unique piece of the structural puzzle.
Figure 2: Complementary analytical techniques for structural validation.
Proton (H1) NMR Spectroscopy
H1 NMR provides detailed information about the proton environments in the molecule. For 1-Isobutylpiperidin-4-amine hydrochloride, we would expect to see distinct signals for the protons on the piperidine ring and the isobutyl group. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns (multiplicities) would reveal which protons are adjacent to each other.
2D NMR Spectroscopy (HSQC and HMBC)
Two-dimensional NMR techniques are instrumental in unambiguously assigning the C13 and H1 NMR signals.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s). This is a powerful tool for confirming the assignments made in the 1D C13 and H1 spectra.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between carbons and protons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between different parts of the molecule, such as connecting the isobutyl group to the piperidine ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 1-Isobutylpiperidin-4-amine hydrochloride, we would expect to see characteristic absorption bands for:
N-H stretching: Broad and strong absorptions in the 3000-2700 cm⁻¹ region are characteristic of the N-H⁺ stretching in secondary amine salts.[2]
N-H bending: Bands in the 1620-1560 cm⁻¹ region can be attributed to NH₂⁺ deformation vibrations.[3]
C-H stretching: Absorptions in the 3000-2850 cm⁻¹ range corresponding to the C-H bonds of the piperidine and isobutyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Electrospray Ionization (ESI): As a soft ionization technique, ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of the free base.
Electron Ionization (EI): This high-energy technique would lead to fragmentation of the molecule. Characteristic fragmentation patterns for piperidine derivatives include α-cleavage (cleavage of the bond adjacent to the nitrogen) and ring fission.[4] The fragmentation pattern can provide further confirmation of the molecule's structure.
Experimental Protocols
I. C13 NMR Spectroscopy
Objective: To obtain a high-resolution C13 NMR spectrum for structural validation.
Methodology:
Sample Preparation:
Weigh approximately 50-100 mg of 1-Isobutylpiperidin-4-amine hydrochloride.[5]
Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O). D₂O is an excellent solvent for hydrochloride salts and will not produce a large interfering solvent signal in the C13 spectrum.[6]
Transfer the solution to a clean, dry 5 mm NMR tube.
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[5]
Instrument Parameters (for a 400 MHz spectrometer):
Number of Scans: 1024 (adjust as needed for adequate signal-to-noise)
Relaxation Delay (d1): 2 seconds
Data Processing:
Apply an exponential window function to the Free Induction Decay (FID).
Perform a Fourier Transform.
Phase the spectrum.
Calibrate the chemical shift scale using an appropriate internal or external standard.
Figure 3: Workflow for C13 NMR analysis.
II. FT-IR Spectroscopy
Objective: To identify the key functional groups.
Methodology:
Sample Preparation:
Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
Record the spectrum over the range of 4000-400 cm⁻¹.
Acquire a background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal.
Collect the sample spectrum.
III. Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight.
Methodology:
Sample Preparation:
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a methanol/water mixture.
Data Acquisition:
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
Conclusion
The structural validation of 1-Isobutylpiperidin-4-amine hydrochloride is most effectively achieved through a combination of analytical techniques, with C13 NMR spectroscopy serving as the central pillar for elucidating the carbon framework. By integrating data from H1 NMR, 2D NMR, FT-IR, and Mass Spectrometry, a comprehensive and unambiguous structural assignment can be made. This multi-technique approach ensures the highest level of scientific confidence, which is paramount in the fields of chemical research and drug development.
References
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC. Retrieved from [Link]
Periasamy, M. (n.d.). PROTONATION INDUCED CARBON-13 NMR SHIFTS IN PROTONATED CYCLIC AMINES*. LOCKSS. Retrieved from [Link]
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
SpectraBase. (n.d.). Piperidine. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
ResearchGate. (n.d.). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. Retrieved from [Link]
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
A Researcher's Guide to the Pharmacological Profile of 1-Isobutylpiperidin-4-amine Analogs as Kappa Opioid Receptor Modulators
In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold remains a privileged structure, serving as the backbone for numerous therapeutic agents. Its conformational flexibility and synthet...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold remains a privileged structure, serving as the backbone for numerous therapeutic agents. Its conformational flexibility and synthetic tractability allow for precise, multi-vector optimization of pharmacological properties. This guide focuses on 1-Isobutylpiperidin-4-amine, a foundational molecule, and explores how subtle structural modifications to its core can dramatically influence biological activity. Our investigation centers on the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) implicated in pain, addiction, and mood disorders.[1][2]
KOR agonists are of significant therapeutic interest as they can produce potent analgesia with a reduced risk of the severe side effects, such as respiratory depression and abuse liability, that plague mu-opioid receptor (MOR) agonists like morphine.[2][3] However, the clinical development of KOR agonists has been hampered by their own adverse effects, including sedation and dysphoria.[1][4] This necessitates a nuanced approach to drug design, seeking ligands that can selectively engage desired signaling pathways—a concept known as biased agonism—or that exhibit a partial agonist profile to achieve a therapeutic window between efficacy and side effects.[1][2]
This guide presents a comparative analysis of four synthetic analogs built around the 1-Isobutylpiperidin-4-amine core. We will dissect their structure-activity relationships (SAR) through a logical cascade of in-vitro and in-vivo assays, providing not just the data, but the scientific rationale behind the experimental design. Our goal is to illustrate a robust, self-validating workflow for characterizing novel chemical entities targeting the KOR.
The Signaling Cascade of the Kappa Opioid Receptor
The KOR, like other opioid receptors, is a member of the inhibitory Gi/o family of GPCRs.[4] Upon activation by an agonist, the receptor undergoes a conformational change that promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gα subunit. This event triggers the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors.[5][6] Key consequences of this activation include the inhibition of adenylyl cyclase and certain calcium channels, and the activation of potassium channels, which collectively lead to a hyperpolarization of the neuron and a reduction in neuronal excitability.[4] This fundamental mechanism is what we exploit to measure a compound's functional activity.
Caption: In-vitro characterization cascade for novel KOR ligands.
In-Vivo Efficacy: Assessment of Antinociception
Based on their promising in-vitro profiles, Analogs B and C were advanced to a preliminary in-vivo study to assess their analgesic effects. The hot plate test was chosen as it measures a centrally-mediated response to a thermal pain stimulus, making it suitable for evaluating opioid analgesics.
[7][8]
Table 3: Antinociceptive Effect of Analogs in the Mouse Hot Plate Test
Compound ID
Dose (mg/kg, s.c.)
Max. Possible Effect (%MPE) at 30 min
Vehicle
N/A
8 ± 3
Analog B
10
75 ± 8
Analog C
10
58 ± 6
U-69,593
5
95 ± 5
Data are presented as mean ± SEM for n=8 mice per group.
Interpretation of In-Vivo Results:
Both Analog B and Analog C demonstrated significant antinociceptive activity compared to the vehicle control, confirming that their in-vitro KOR agonism translates to in-vivo efficacy. As predicted by its full agonist profile in vitro, Analog B produced a greater maximal effect than the partial agonist, Analog C, at the same dose. These results validate the initial SAR conclusions and provide a strong foundation for further preclinical development, which would involve full dose-response studies and assessment of side effects like sedation and motor impairment.
[9]
Detailed Experimental Protocols
Scientific integrity rests on reproducibility. The following sections provide detailed, step-by-step protocols for the key assays described in this guide.
Protocol 1: Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of test compounds at the human KOR. The same principle applies to MOR and DOR assays by substituting the appropriate radioligand and receptor source.
[10][11]
Receptor Source: Cell membranes from HEK293 cells stably expressing the human kappa opioid receptor (hKOR).
Radioligand: [³H]U-69,593 (a selective KOR agonist).
Non-specific Binding Control: Naloxone (10 µM).
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., Analogs A-D) in the assay buffer.
Reaction Setup: In a 96-well plate, add the following in triplicate:
Total Binding (TB): 50 µL assay buffer + 100 µL hKOR membrane suspension (e.g., 10-20 µg protein) + 50 µL [³H]U-69,593 (at a final concentration near its Kₔ).
Competition Wells: 50 µL of test compound dilution + 100 µL hKOR membrane suspension + 50 µL [³H]U-69,593.
Incubation: Seal the plate and incubate at 25°C for 90 minutes to allow the binding to reach equilibrium.
Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/C) that has been pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding.
Washing: Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the percent specific binding for each compound concentration: 100 * (Total CPM - Compound CPM) / (Total CPM - NSB CPM).
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Binding Assay
This functional assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
[5][12]
Reagents:
hKOR membranes (as above).
[³⁵S]GTPγS.
GDP (Guanosine Diphosphate).
Unlabeled GTPγS (for non-specific binding).
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
Reaction Setup: In a 96-well plate, add the following in triplicate:
50 µL of test compound dilution (or buffer for basal binding).
20 µL of hKOR membrane suspension (e.g., 5-10 µg protein).
10 µL of GDP (final concentration ~30 µM).
For non-specific binding wells, add unlabeled GTPγS to a final concentration of 10 µM.
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
Initiation: Start the reaction by adding 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
Termination & Analysis: The reaction is terminated by filtration, and radioactivity is counted as described in the radioligand binding assay protocol.
Data Analysis:
Subtract non-specific binding from all wells.
Express the data as a percentage of the stimulation produced by a saturating concentration of a reference full agonist (e.g., U-69,593).
Use non-linear regression to fit the concentration-response data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Protocol 3: In-Vivo Hot Plate Analgesia Test
This test assesses the central analgesic activity of a compound by measuring the latency of an animal's response to a thermal stimulus.
[8]
Animals: Male C57BL/6 mice (20-25 g).
Apparatus: Hot plate analgesiometer set to a constant temperature (e.g., 55 ± 0.5°C).
Procedure:
Caption: Experimental workflow for the in-vivo hot plate test.
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the time (in seconds) it takes for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established; if a mouse does not respond by the cut-off time, it is removed and assigned the cut-off latency.
Drug Administration: Administer the test compounds (e.g., Analog B, Analog C), vehicle, or a positive control (e.g., U-69,593) via the desired route (e.g., subcutaneous, s.c.).
Post-Drug Latency: At predetermined time points after drug administration (e.g., 30, 60, and 90 minutes), place the mice back on the hot plate and measure their response latency again.
Data Analysis: Calculate the analgesic effect as the Percent Maximum Possible Effect (%MPE) using the formula:
%MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the biological activity of novel 1-Isobutylpiperidin-4-amine analogs as KOR modulators. Our hypothetical SAR study revealed critical structural requirements for activity:
The N-substituent is highly tunable, with larger, conformationally restricted groups (Analog B) enhancing potency.
The 4-amino group is essential for activity, likely serving as a key interaction point within the receptor binding pocket.
The introduction of an N-arylalkyl group (Analog C) can significantly boost affinity but may reduce selectivity and result in a partial agonist profile.
The findings highlight Analog B as a promising full agonist and Analog C as an interesting partial agonist. The logical next steps in a drug discovery program would be to conduct full dose-response studies for the in-vivo analgesic effects, followed by characterization of their side-effect profiles (e.g., sedation, motor coordination via the rotarod test)[9]. Furthermore, investigating the potential for biased agonism, for instance by comparing G-protein activation with β-arrestin recruitment, could provide a path toward separating the therapeutic effects of KOR activation from its undesirable side effects. [9][13]This structured, data-driven approach is fundamental to advancing novel chemical scaffolds from initial hits to viable clinical candidates.
References
BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Determining 12-Epinapelline Opioid Receptor Affinity. Benchchem.com.
Sturaro, C., Malfacini, D., Argentieri, M., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. IRIS - Unife.
Sturaro, C., Malfacini, D., Argentieri, M., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. PMC.
Smolecule. (2026).
BenchChem. (2025). Technical Support Center: GTP-gamma-S Based Functional Assays. Benchchem.com.
Traynor, J. R., & Cohen, S. (2011). In vitro opioid receptor assays. PubMed.
Unknown Author. (n.d.). Screening models(IN-VIVO)
Hill, R., et al. (n.d.). Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology.
Ullah, H., et al. (n.d.). In-Vivo Models for Management of Pain. SCIRP.
BenchChem. (2025). Protocol for In Vivo Assessment of the Analgesic Effects of Fentiazac. Benchchem.com.
Marzola, E., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist.
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. NCBI Bookshelf.
Mosberg, H. I., et al. (n.d.). A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens. PubMed.
de Cássia da Silveira e Sá, R., et al. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
Milligan, G. (n.d.). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs.
Revvity. (n.d.).
Crowley, R. S., et al. (2019). Signaling Properties of Structurally Diverse Kappa Opioid Receptor Ligands: Toward in Vitro Models of in Vivo Responses. ACS Chemical Neuroscience.
Pfaller, T., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.com.
Smith, C. L., et al. (n.d.). Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects. PMC.
Issabayeva, G., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
An, H., et al. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central.
Mollica, A., et al. (2023). Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. MDPI.
Zaib, S., et al. (2025).
Unknown Author. (2025).
Borne, R. F., et al. (n.d.). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
Unknown Author. (n.d.). A Systematic Review on the Kappa Opioid Receptor and Its Ligands: New Directions for the Treatment of Pain, Anxiety, Depression,. ChemRxiv.
Oliphant, E., et al. (2022).
Aldrich, J. V., & McLaughlin, J. P. (n.d.). Peptide Kappa Opioid Receptor Ligands: Potential for Drug Development. PMC.
Publish Comparison Guide: Quality Control Assays for 1-Isobutylpiperidin-4-amine Hydrochloride
Executive Summary & Technical Context[1][2][3][4][5][6][7][8] In the landscape of medicinal chemistry, 1-Isobutylpiperidin-4-amine hydrochloride serves as a critical secondary amine scaffold, frequently employed in the s...
In the landscape of medicinal chemistry, 1-Isobutylpiperidin-4-amine hydrochloride serves as a critical secondary amine scaffold, frequently employed in the synthesis of GPCR ligands and kinase inhibitors. Its structural integrity—specifically the purity of the primary amine at position 4 and the stability of the isobutyl group at position 1—directly impacts the yield and impurity profile of downstream reductive aminations or amide couplings.
The Analytical Challenge:
The molecule lacks a strong UV chromophore (conjugated
-system). Consequently, standard HPLC-UV methods at 254 nm are effectively blind to this compound. Relying solely on low-wavelength UV (205–210 nm) introduces significant noise from mobile phase absorption and lacks specificity against non-chromophoric impurities like starting material (1-isobutylpiperidin-4-one) or reductive byproducts.
This guide compares three rigorous quality control (QC) methodologies to determine the optimal release testing strategy:
HILIC-CAD (Charged Aerosol Detection): The modern standard for non-chromophoric salts.
Pre-column Derivatization HPLC-UV: The accessible, sensitivity-focused alternative.
Quantitative NMR (
H-qNMR): The absolute reference method for assay value assignment.
Comparative Analysis of QC Methodologies
The following table summarizes the performance metrics of each assay type based on experimental validation data for aliphatic amine salts.
Table 1: Method Performance Matrix
Feature
Method A: HILIC-CAD
Method B: Derivatization (FMOC-Cl)
Method C: H-qNMR
Primary Principle
Charge measurement of dried particles
UV detection of tagged amine (265 nm)
Molar ratio of proton signals
Specificity
High (Separates salt counter-ions)
High (Only detects amines)
Absolute (Structural elucidation)
LOD / LOQ
~10 ng / 50 ng
~1 ng / 5 ng (Most Sensitive)
~1 mg (Low sensitivity)
Linearity ()
> 0.995 (Polynomial fit often required)
> 0.999 (Linear)
N/A (Linear by physics)
Sample Prep
Simple Dilution
Complex (Reaction required)
Simple (Dissolution + IS)
Primary Use Case
Routine Batch Release & Impurity Profiling
Trace Impurity Detection (<0.05%)
Reference Standard Qualification
Deep Dive: Protocols & Causality
Method A: HILIC-CAD (The Gold Standard for Routine QC)
Why this works: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine salt, while Charged Aerosol Detection (CAD) provides a universal response independent of optical properties. This is critical for detecting the 1-isobutylpiperidin-4-one impurity, which has a weak ketone chromophore often lost in baseline noise at low wavelengths.
Experimental Protocol:
Column: Waters XBridge Amide,
, .
Mobile Phase A:
Ammonium Formate, pH 3.0 (Buffer).
Mobile Phase B: Acetonitrile.
Gradient: Isocratic 15% A / 85% B for 10 min (Ensures salt solubility and retention).
Detector: Corona Veo CAD (Evaporation Temp:
).
Sample Prep: Dissolve
sample in 80:20 ACN:Water.
Self-Validating Step: Inject a "System Suitability Solution" containing the amine and its ketone precursor. Resolution (
) must be . If the ketone peak is absent in the CAD trace but present in a spiked sample, the evaporation temperature is too high (volatility loss).
Method B: Pre-column Derivatization (FMOC-Cl)
Why this works: Reaction with 9-fluorenylmethyl chloroformate (FMOC-Cl) attaches a strong UV chromophore to the primary amine. This method is superior for detecting trace levels of regioisomers (e.g., 3-amine derivatives) that might co-elute in direct methods.
Experimental Workflow:
Reagent:
FMOC-Cl in Acetonitrile.
Buffer: Borate buffer (pH 9.0) to ensure the amine is deprotonated (nucleophilic).
Reaction: Mix
sample + Borate + FMOC reagent. Vortex. Wait 1 min.
Quench: Add
Adamantanamine (scavenges excess FMOC to prevent column fouling).
Detection: HPLC-UV at
.
Critical Control: The "Reagent Blank" is mandatory. FMOC-OH (hydrolysis product) elutes early; ensure it does not interfere with the main analyte peak.
Method C: Quantitative NMR (
H-qNMR)
Why this works: qNMR is an "absolute" method.[1][2] It does not require a reference standard of the analyte itself, only a certified internal standard (IS) like Maleic Acid or TCNB. This is the only way to assign a purity value to the first batch of a new chemical entity.
Protocol:
Solvent:
(for HCl salt solubility).
Internal Standard: Maleic Acid (Singlet at
6.02 ppm, distinct from aliphatic signals).
Acquisition:
pulse, Relaxation delay () (critical for full relaxation of protons), 16 scans.
Calculation:
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the appropriate assay based on the stage of development and data requirements.
Figure 1: Analytical Decision Tree for selecting the optimal QC methodology based on reference standard availability and sensitivity requirements.
Impurity Profiling Workflow
Understanding the origin of impurities allows for targeted assay selection. The diagram below maps the synthesis pathway to potential contaminants and the best detection method for each.
Figure 2: Impurity origin map linking synthetic byproducts to the most effective detection strategy.
Conclusion & Recommendation
For routine batch release of 1-Isobutylpiperidin-4-amine hydrochloride, HILIC-CAD is the superior choice. It eliminates the need for hazardous derivatization reagents while providing a "true" mass-balance view of the sample, ensuring that non-chromophoric salts and starting materials are not missed.
However, for initial reference standard characterization , qNMR is non-negotiable to establish an accurate purity factor. Labs should reserve FMOC-Derivatization for cases where trace-level isomer analysis is required by regulatory bodies (e.g., ICH Q3A/Q3B compliance).
References
Almac Group. "Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis."[2] Almac Voice. Link
Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note. Link
Sigma-Aldrich. "Derivatization and Separation of Aliphatic Amines." Technical Bulletin. Link
BenchChem. "Literature review on the synthesis of N-substituted piperidin-4-amines." Technical Guide. Link
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & Safety Monograph: Handling 1-Isobutylpiperidin-4-amine Hydrochloride
Executive Summary
This guide provides authoritative, step-by-step procedural guidelines for the safe handling, operational logistics, and disposal of 1-Isobutylpiperidin-4-amine hydrochloride (CAS: 1177306-12-5)[1]. Designed for drug development professionals and research scientists, this monograph goes beyond standard Safety Data Sheet (SDS) summaries by explaining the chemical mechanisms behind the required Personal Protective Equipment (PPE) and establishing self-validating safety protocols compliant with OSHA Laboratory Standard 29 CFR 1910.1450[2].
Chemical Profile & Hazard Causality
To select the appropriate PPE, one must understand the physical and chemical nature of the substance.
Physical State: As a hydrochloride salt, this compound exists as a crystalline solid or fine powder, rather than a volatile liquid[3].
Hygroscopicity & Static: Amine salts are highly polar and often hygroscopic. They are prone to static cling, which significantly increases the risk of aerosolization and inhalation of fine dust particles during weighing.
Mechanistic Hazards: The compound is classified under GHS as an Acute Oral Toxicant (Category 4, H302), Skin Irritant (Category 2, H315), Serious Eye Irritant (Category 2A, H319), and Respiratory Tract Irritant (Category 3, H335)[4][5]. While the HCl salt mitigates the severe caustic burns associated with free-base aliphatic amines, the primary amine group (-NH2) at the 4-position remains highly reactive and irritating to mucous membranes.
Personal Protective Equipment (PPE) Matrix
PPE selection must be scaled to the operational volume and the solvent system used for dissolution.
PPE Category
Milligram Scale (Analytical/In-Vitro)
Multi-Gram Scale (Synthesis/Scale-up)
Causality / Scientific Rationale
Eye Protection
ANSI Z87.1 Safety Glasses with side shields.
Chemical splash goggles.
Protects against airborne dust (H319). Goggles are required at scale due to increased risk of bulk powder dispersion.
Hand Protection
Single-use Nitrile gloves (min. 4 mil).
Double-gloved Nitrile, or Butyl rubber if handling with organic solvents.
Nitrile provides an excellent barrier against dry amine salts. Note: If dissolving the salt in Dichloromethane (DCM), Nitrile offers zero breakthrough resistance; Butyl or PVA gloves must be substituted.
Prevents accumulation of static-prone powder on personal clothing, mitigating delayed dermal exposure.
Respiratory
None required if handled inside a certified ventilated enclosure.
N95 or P100 particulate respirator if handled outside a hood.
The primary inhalation risk is dust (H335), not vapor. HEPA filtration effectively captures these particulates[4].
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system to ensure absolute safety and data integrity.
Step 1: Preparation & Static Mitigation
Transfer the sealed reagent bottle from the desiccator to a ventilated balance enclosure (VBE) or a certified chemical fume hood.
Validation Step: Pass an anti-static gun (e.g., Zerostat) over the weigh boat and spatula. Verify balance stability; if the digital readout drifts, static charge is still present and must be neutralized before opening the container.
Step 2: Weighing & Transfer
Open the container only within the ventilated enclosure.
Use a grounded, stainless-steel spatula to transfer the solid. Avoid plastic spatulas, which generate triboelectric charges that cause the powder to aerosolize.
Cap the vial immediately after use. Transfer the weigh boat to the reaction vessel while still inside the hood.
Step 3: Dissolution
Add the solvent to the amine salt, not the salt to the solvent, to prevent the powder from being ejected by solvent vapor displacement.
Figure 1: Safe operational workflow for handling 1-Isobutylpiperidin-4-amine hydrochloride.
Spill Response & Decontamination Plan
CRITICAL SAFETY WARNING: Do not use bleach (sodium hypochlorite) to decontaminate spills of 1-Isobutylpiperidin-4-amine hydrochloride. The primary amine group on the piperidine ring will react rapidly with hypochlorite to form highly toxic, volatile chloramines.
Protocol:
Isolate: Evacuate personnel from the immediate area if a multi-gram spill occurs outside a hood.
Contain: Cover the spilled powder with slightly damp, absorbent laboratory wipes to suppress dust generation. Do not use a dry brush.
Neutralize & Clean: Wipe the area with a mild aqueous detergent solution or a 1% acetic acid solution to ensure the amine remains in its highly water-soluble, non-volatile salt form.
Self-Validation: Swab the decontaminated surface with a wet pH indicator strip. A neutral pH (6.5–7.5) validates the complete removal of the amine residue.
Waste Disposal Plan
Dispose of all materials in accordance with local environmental regulations and EPA guidelines.
Solid Waste: Contaminated gloves, weigh boats, and spill cleanup wipes must be placed in a sealed, clearly labeled hazardous waste bag (e.g., "Hazardous Solid Waste: Contains Amine Hydrochloride").
Aqueous Waste: Aqueous washings from decontamination should be collected in a designated basic/amine aqueous waste carboy. Do not mix with acidic waste streams containing heavy metals, as amines can act as chelating agents.
Organic Waste: If the chemical was dissolved in organic solvents, dispose of the mixture in a halogenated or non-halogenated organic waste carboy, depending on the specific solvent used.
References
National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 424361, 4-Piperidinamine. Retrieved from[Link]
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from[Link]